Product packaging for Glutor(Cat. No.:)

Glutor

Cat. No.: B1192780
M. Wt: 536.636
InChI Key: RJNNHMLTCJHHRQ-HKBQPEDESA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization of Glutor within Contemporary Chemical Biology

In the realm of contemporary chemical biology, this compound stands out as a small-molecule inhibitor designed to interfere with cellular glucose metabolism, a hallmark of various pathological states, most notably cancer researchgate.net. Neoplastic cells typically exhibit an accelerated rate of glycolysis, a phenomenon often referred to as the Warburg effect, which is heavily reliant on the efficient transport of glucose into the cell via glucose transporters researchgate.nettuscany-diet.net. This compound's ability to selectively inhibit GLUT-1, GLUT-2, and GLUT-3 directly addresses this metabolic vulnerability, thereby offering a targeted approach to impede cancer cell proliferation and survival medkoo.comprobechem.com. This specificity for key glucose transporters underscores its relevance in the ongoing efforts to develop precise molecular tools and potential therapeutic agents that modulate metabolic pathways.

Historical Overview of this compound Discovery and Early Research Trajectories

The discovery of this compound stems from high-throughput screening initiatives aimed at identifying compounds that could effectively target glucose transporters . As a "newly reported pan-GLUT inhibitor," early investigations into this compound focused on characterizing its fundamental inhibitory properties and evaluating its initial antineoplastic potential researchgate.netresearchgate.net. Initial research trajectories primarily explored its capacity to suppress glucose uptake across various cancer cell lines and its subsequent impact on cell viability and proliferation researchgate.netprobechem.com. The compound's structural classification as a piperazine-2-one derivative provided a chemical scaffold for understanding its interactions with GLUT proteins and for guiding further medicinal chemistry efforts researchgate.netnih.govresearchgate.net. These foundational studies established this compound as a compound with significant promise for further detailed biological and mechanistic investigations.

Methodological Frameworks Employed in this compound Investigations

Investigations into this compound's biological activities have employed a diverse array of methodological frameworks to elucidate its effects at cellular and molecular levels. Key approaches include:

Glucose Uptake Assays: Direct measurement of glucose uptake inhibition, often utilizing radiolabeled glucose analogs like 2-deoxyglucose (2-DG), to quantify the compound's potency in blocking transporter function probechem.com.

Cell Viability and Apoptosis Assays: Assessment of cell survival, proliferation, and the induction of programmed cell death (apoptosis) in both 2D and 3D cancer cell culture models following this compound treatment medkoo.comresearchgate.net. These studies often involve analyzing markers such as the Bcl-2/BAX ratio researchgate.net.

Metabolic Profiling: Evaluation of glycolytic flux, lactate (B86563) production, and the expression levels of key metabolic enzymes and transcription factors, including hexokinase-2 (HK-2), lactate dehydrogenase A (LDH-A), hypoxia-inducible factor 1-alpha (HIF-1α), and monocarboxylate transporter 1 (MCT1) researchgate.netprobechem.com.

Molecular Analysis: Use of techniques such as Western blotting to determine the expression of cell survival regulatory molecules (e.g., p53, Hsp70, C-myc) and glucose transporters (GLUT1, GLUT3) researchgate.net.

Mitochondrial Function Assessment: Measurement of mitochondrial membrane potential and intracellular reactive oxygen species (ROS) levels to understand the impact of this compound on cellular bioenergetics and oxidative stress researchgate.net.

Chemosensitivity Studies: Investigation of this compound's ability to enhance the efficacy of conventional chemotherapeutic agents, such as cisplatin, or other targeted inhibitors, like the glutaminase (B10826351) inhibitor CB-839, in combination therapies researchgate.netprobechem.com.

Scope and Objectives of Current this compound Research Paradigms

Current research paradigms concerning this compound are broadly focused on unraveling the intricate molecular mechanisms underpinning its antineoplastic effects and exploring its full therapeutic potential. Key objectives include:

Elucidating Deeper Mechanisms: Further understanding how this compound modulates cellular metabolism, beyond direct glucose uptake inhibition, to influence processes such as oxidative stress, mitochondrial function, and pH homeostasis researchgate.net.

Optimizing Therapeutic Combinations: Investigating this compound's synergistic effects with other antineoplastic agents to enhance treatment efficacy and potentially overcome drug resistance mechanisms observed in various cancers researchgate.netprobechem.comresearchgate.net.

Broadening Application Spectrum: Characterizing its activity across a wider range of cancer types and identifying specific cellular contexts where this compound exhibits maximal efficacy, given its broad-spectrum antineoplastic activity across numerous cancer cell lines probechem.com.

Translational Development: While preclinical, the ultimate scope includes assessing its potential for translation into clinical applications, which would necessitate further studies on its bioavailability and optimal delivery methods, as highlighted in related reviews researchgate.net.

Detailed Research Findings

This compound has demonstrated potent inhibitory activity against glucose transporters, leading to significant antineoplastic effects across various cancer cell lines.

Inhibitory Potency (IC50 Values)

This compound exhibits remarkable potency in inhibiting glucose uptake in different cancer cell lines, with half-maximal inhibitory concentrations (IC50) ranging from nanomolar levels. This indicates its strong binding affinity and effective blockade of GLUT function.

Cell LineIC50 (nM)Reference
MIA PaCa-21.1 probechem.com
UO313.6 probechem.com
UM-UC-38.3 probechem.com
HCT11610.8 probechem.com

Antineoplastic Actions and Cellular Effects

Research findings highlight several key antineoplastic actions of this compound:

Suppression of Glucose Uptake and Glycolysis: this compound effectively reduces the uptake of glucose, leading to a significant decrease in glycolytic flux medkoo.comresearchgate.netprobechem.com. This metabolic disruption is crucial for its antineoplastic action.

Induction of Cell Death: this compound potently induces cell death in both 2D and 3D cancer cell cultures medkoo.com. Studies on Dalton's lymphoma (DL) cells, a tumor of thymic origin, showed that this compound treatment modulated the expression of cell survival regulatory molecules such as p53, Hsp70, IL-2 receptor CD25, and C-myc researchgate.net. It also altered the Bcl-2/BAX ratio, indicative of apoptosis induction researchgate.net.

Modulation of Metabolic Enzymes: Treatment with this compound leads to a decrease in the expression of key metabolic enzymes and factors including HIF-1α, HK-2, LDH-A, and MCT1, accompanied by diminished lactate production and deregulated pH homeostasis researchgate.net.

Mitochondrial Dysfunction and Oxidative Stress: this compound induces mitochondrial membrane depolarization and increases intracellular reactive oxygen species (ROS) expression, contributing to its cytotoxic effects researchgate.net.

Enhanced Chemosensitivity: this compound has been shown to enhance the chemosensitivity of tumor cells to conventional chemotherapeutic agents, such as cisplatin, by decreasing MDR1 expression researchgate.net. Furthermore, it potently and synergistically inhibited colon cancer cell growth when combined with the glutaminase inhibitor CB-839 probechem.com.

Selectivity for Cancer Cells: Notably, this compound exhibits selectivity for cancer cells, sparing non-malignant cells like peripheral blood mononuclear cells (PBMCs) and IMR-90 embryonic lung fibroblasts . This selective toxicity is a significant advantage for potential therapeutic development.

Properties

Molecular Formula

C31H32N6O3

Molecular Weight

536.636

IUPAC Name

(S)-6-Methyl-5-(4-morpholinobenzyl)-4-oxo-2-phenyl-N-(pyridin-3-ylmethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-6-carboxamide

InChI

InChI=1S/C31H32N6O3/c1-31(30(39)33-20-24-6-5-13-32-19-24)22-37-28(18-27(34-37)25-7-3-2-4-8-25)29(38)36(31)21-23-9-11-26(12-10-23)35-14-16-40-17-15-35/h2-13,18-19H,14-17,20-22H2,1H3,(H,33,39)/t31-/m0/s1

InChI Key

RJNNHMLTCJHHRQ-HKBQPEDESA-N

SMILES

O=C([C@@]1(C)N(CC2=CC=C(N3CCOCC3)C=C2)C(C4=CC(C5=CC=CC=C5)=NN4C1)=O)NCC6=CC=CN=C6

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Glutor

Origin of Product

United States

Synthetic Methodologies and Derivatization Strategies for Glutor

Total Synthesis Approaches for Glutor

The total synthesis of complex molecules like this compound often involves multi-step sequences designed to construct the intricate molecular architecture with high efficiency and selectivity. For this compound, a key feature is its piperazine-2-one core fused with a pyrazolo[1,5-a]pyrazine (B3255129) system, along with multiple substituted aromatic and heterocyclic rings and a defined stereocenter.

Retrosynthetic Analysis and Key Disconnections for this compound

Retrosynthetic analysis of this compound would typically involve identifying strategic disconnections that simplify the target molecule into readily available starting materials. Given its complex polycyclic structure and the presence of a piperazine-2-one ring, a common strategy for such scaffolds is the use of multicomponent reactions (MCRs) due to their ability to rapidly assemble complex structures from simple precursors in a single step ucl.ac.ukmedchemexpress.com.

For this compound, the synthesis of its core 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-6-carboxamide scaffold has been reported to utilize a modification of the Ugi condensation. The Ugi four-component reaction (U-4CR) is a powerful MCR that combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to form α-acylaminoamides. This reaction is particularly well-suited for generating diverse compound libraries and peptidomimetics.

A key disconnection for this compound would likely involve breaking bonds formed during the Ugi reaction, which would lead back to the four precursor components. The piperazine-2-one ring system, characteristic of this compound, often arises from cyclization reactions, sometimes following an initial multicomponent assembly medchemexpress.com. The presence of a stereocenter at the C6 position of the pyrazolo[1,5-a]pyrazine core (as indicated by the (S) configuration in its IUPAC name) suggests that either a chiral starting material is used, or a stereoselective step is incorporated into the synthesis.

Convergent and Linear Synthetic Routes to this compound

The synthesis of this compound and its derivatives has been reported to employ a modified Ugi four-component reaction, where a bifunctional core scaffold (containing a ketone and a carboxylic ester) is generated in the initial steps. This suggests a convergent approach, where several fragments are synthesized independently and then brought together in a key coupling step, such as the Ugi reaction.

The reported synthetic procedure for this compound and its derivatives involves at least three main steps:

Step i: Reaction with 1-chloroacetone, K2CO3, and 18-crown-6 (B118740) in 1,4-dioxane (B91453) under reflux for 12–72 hours. This step likely establishes a portion of the core scaffold.

Step ii: Treatment with 1–2% NaOH in water at 70 °C for 1 hour. This step might involve hydrolysis or cyclization.

Step iii: A modified Ugi four-component reaction in methanol (B129727) at room temperature to 40 °C for 5–24 hours. This is the crucial step for assembling the complex this compound structure.

This sequence indicates a hybrid approach, starting with linear steps to build a core intermediate, followed by a convergent multicomponent reaction to complete the synthesis of this compound and its derivatives. The use of a modified Ugi reaction highlights a strategy to efficiently construct the complex molecular architecture by combining multiple building blocks in a single operation.

Stereoselective and Enantioselective Synthesis of this compound Isomers

This compound is specifically identified as the (S)-enantiomer, (S)-6-Methyl-5-(4-morpholinobenzyl)-4-oxo-2-phenyl-N-(pyridin-3-ylmethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-6-carboxamide researchgate.netgoogle.com. This indicates that the synthetic route incorporates elements of stereocontrol to achieve the desired configuration at the C6 position of the pyrazolo[1,5-a]pyrazine ring.

While specific details on the enantioselective control for this compound's synthesis are not extensively detailed in publicly available literature, the presence of a defined (S) stereocenter implies that chiral auxiliaries, chiral catalysts, or chiral starting materials are likely employed in the synthetic pathway. Multicomponent reactions, including the Ugi reaction, can be adapted for stereoselective synthesis by incorporating chiral components. For instance, using enantiomerically pure cyclic amino acids in Ugi reactions has been shown to generate peptidomimetics with controlled stereochemistry. The precise method for achieving the (S) configuration in this compound would be a critical aspect of its total synthesis.

Semisynthetic Modifications of this compound Precursors

Semisynthetic modifications involve starting with a complex natural or synthetic precursor and chemically altering it to produce new derivatives. For this compound, this would mean starting with the synthesized this compound scaffold or a closely related intermediate and introducing further functional groups or structural changes.

Functional Group Interconversions on this compound Scaffolds

Functional group interconversions (FGIs) are fundamental transformations in organic synthesis that convert one functional group into another. For this compound scaffolds, this could involve modifying existing functional groups (e.g., amides, ketones, amines, aromatic rings) or introducing new ones.

Research on derivatization of piperazine-2-one derivatives, which includes this compound, has shown examples of such interconversions. For instance, N-methylation at the exocyclic amide of piperazin-2-one (B30754) derivatives has been reported. This type of modification can alter the compound's physicochemical properties, such as solubility, metabolic stability, or binding affinity to its target.

Late-Stage Functionalization Strategies for this compound

Late-stage functionalization (LSF) involves introducing functional groups or making structural changes at a late stage of a synthetic sequence, often on a complex molecular scaffold. This approach is highly valuable for drug discovery, as it allows for the rapid generation of diverse analogs from a common advanced intermediate, facilitating structure-activity relationship (SAR) studies.

For this compound, late-stage functionalization strategies have been explored to create diverse derivatives. One notable example includes the modification of propargyl-substituted piperazin-2-one derivatives via click reactions with various azides. Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), is a powerful LSF tool due to its high efficiency, regioselectivity, and tolerance to a wide range of functional groups. By employing click chemistry on a propargyl-substituted this compound precursor, a library of new compounds with different azide-derived substituents can be rapidly generated, enabling the exploration of new chemical space around the this compound scaffold.

Green Chemistry Principles in this compound Synthesis

The synthesis of pharmaceutical compounds, including this compound, increasingly incorporates green chemistry principles to minimize environmental impact and enhance sustainability. These principles guide the design of synthetic routes that are efficient, safe, and environmentally benign.

Solvent-Free and Catalytic Routes for this compound Production

The synthesis of this compound and its derivatives has been reported to involve a modified Ugi four-component reaction, with one of the key steps utilizing methanol as a solvent nih.gov. While this specific reported method is not solvent-free, the development of solvent-free reaction conditions represents a crucial objective in green chemistry. Such approaches eliminate the need for volatile organic solvents, reducing waste generation, energy consumption associated with solvent recovery, and potential health hazards.

Catalytic routes offer another pathway to greener synthesis by enabling reactions to proceed under milder conditions, often with higher selectivity and efficiency, and minimizing the use of stoichiometric reagents. Although specific catalytic routes for this compound's Ugi synthesis are not detailed in available literature, the broader application of catalysis in multicomponent reactions, which are structurally analogous to this compound's synthesis, exemplifies this principle. Catalysts can lower activation energies, leading to reduced energy input and fewer undesirable byproducts, thereby contributing to a more sustainable production process.

Atom Economy and Sustainability in this compound Synthesis

The modified Ugi four-component reaction, a cornerstone in the synthesis of this compound, inherently aligns with the principle of atom economy nih.gov. Atom economy, a measure of how efficiently atoms from the starting materials are incorporated into the final product, is maximized in multicomponent reactions (MCRs). By combining three or more reactants into a single product in one step, MCRs significantly reduce the generation of stoichiometric byproducts, leading to less waste and higher synthetic efficiency compared to multi-step linear syntheses nih.gov. This intrinsic efficiency of the Ugi reaction contributes substantially to the sustainability profile of this compound production.

This compound Analogues and Derivatives Synthesis

The exploration of this compound analogues and derivatives is crucial for optimizing its biological activity, improving pharmacokinetic properties, and expanding its potential therapeutic applications.

Design Principles for this compound Analogues

As a piperazine-2-one derivative, this compound functions as an inhibitor of glucose transporters GLUT-1, GLUT-2, and GLUT-3 medchemexpress.comdcchemicals.comnih.gov. The design of this compound analogues is typically guided by structure-activity relationship (SAR) studies, aiming to modify specific parts of the molecule to enhance potency, selectivity, or improve drug-like properties such as absorption, distribution, metabolism, and excretion (ADME). Modifications can involve altering the piperazine-2-one core, or varying the attached substituents, such as the morpholine, phenyl, and pyridin-3-ylmethyl groups medkoo.com. The inherent modularity of the Ugi four-component reaction, used in this compound's synthesis, provides a flexible platform for introducing structural diversity at multiple positions, allowing for systematic exploration of the chemical space around the parent this compound molecule nih.gov.

Combinatorial Synthesis Libraries of this compound Derivatives

The modified Ugi four-component reaction is particularly well-suited for combinatorial synthesis, a powerful strategy for rapidly generating diverse libraries of this compound derivatives nih.gov. By systematically varying the amine, aldehyde, isocyanide, and carboxylic acid components in the Ugi reaction, researchers can synthesize a vast array of structurally distinct compounds in a high-throughput manner. This approach enables the efficient screening of numerous this compound analogues to identify candidates with improved inhibitory activity against GLUTs, enhanced selectivity for specific cancer cell types, or superior pharmacological profiles. The ability to quickly generate and test large libraries accelerates the drug discovery process by providing a broad spectrum of compounds for evaluation.

Bioconjugation Strategies for this compound Applications

Bioconjugation involves the covalent attachment of a small molecule, such as this compound, to a larger biomolecule or material to impart new functionalities or enable targeted delivery. Given this compound's complex organic structure, which includes amide linkages, tertiary amines, and various aromatic rings medkoo.com, several bioconjugation strategies could be employed.

Common methods applicable to this compound might include:

Amide Bond Formation: Utilizing activated esters or carbodiimide (B86325) coupling reagents to form stable amide bonds between a carboxylic acid or amine functional group on this compound (or a linker attached to it) and a corresponding amine or carboxylic acid on a biomolecule.

Click Chemistry: If appropriate "click" handles (e.g., alkynes or azides) are incorporated into this compound or the biomolecule during synthesis, highly efficient and specific reactions like copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) can be used for conjugation.

Reductive Amination: Forming stable imine linkages followed by reduction to an amine, typically between an aldehyde or ketone on one component and an amine on the other.

These bioconjugation strategies would allow this compound to be linked to targeting antibodies for selective delivery to cancer cells, to polymers for controlled release, or to fluorescent probes for diagnostic imaging, as suggested by the availability of "Bioconjugate Synthesis" and "Diagnostic Bioconjugates" services related to the compound medkoo.com.

Detailed Research Findings

This compound has demonstrated significant antineoplastic action through its inhibitory effect on glucose transporters. It effectively reduces glucose uptake and glycolytic flux in various cancer cell lines researchgate.netmedchemexpress.comdcchemicals.comnih.gov. Studies have shown that this compound potently induces cell death and apoptosis in cancer cells, including those from thymic origin (Dalton's lymphoma) medkoo.comresearchgate.netmedchemexpress.com. Its efficacy is observed in the nanomolar range across a multitude of cancer cell lines, with half-maximal inhibitory concentrations (IC50) as low as 1.1 nM in MIA PaCa-2 cells medchemexpress.comdcchemicals.comnih.gov.

A key finding is this compound's ability to inhibit the proliferation of malignant cell lines while exhibiting minimal cytotoxicity towards non-malignant cells, such as peripheral blood mononuclear cells (PBMCs) and IMR-90 embryonic lung fibroblasts medchemexpress.com. Furthermore, this compound treatment has been shown to modulate the expression of cell survival regulatory molecules like p53, Hsp70, IL-2 receptor CD25, and C-myc, alongside inducing mitochondrial membrane depolarization and increasing intracellular reactive oxygen species (ROS) expression researchgate.netmedchemexpress.com. It also enhances the chemosensitivity of tumor cells to cisplatin, accompanied by a decrease in MDR1 expression researchgate.net. Synergistic effects have been observed when this compound is combined with glutaminase (B10826351) inhibitors, further suppressing colon cancer cell growth dcchemicals.com.

The following table summarizes reported IC50 values for this compound in various cancer cell lines, demonstrating its potent inhibitory activity on 2-deoxyglucose (2-DG) uptake:

Cell LineIC50 (nM) for 2-DG Uptake InhibitionReference
MIA PaCa-21.1 medchemexpress.comdcchemicals.com
UO313.6 medchemexpress.comdcchemicals.com
UM-UC-38.3 medchemexpress.comdcchemicals.com
HCT11610.8 medchemexpress.comdcchemicals.com
Dalton's Lymphoma (DL)10 (0.01 µM) medchemexpress.com

Mechanistic Investigations of Glutor S Biological Interactions

Molecular Target Identification and Validation for Glutor

The primary mechanism of action of this compound involves the competitive inhibition of glucose transport across the cell membrane . This inhibitory effect is mediated through its interaction with specific glucose transporter isoforms.

Affinity Chromatography and Proteomic Approaches in this compound Target Elucidation

To definitively identify the direct protein targets of this compound, affinity chromatography coupled with proteomic analysis would be a key methodology. In this approach, this compound could be chemically immobilized onto a solid support, creating an affinity resin. Cell lysates, particularly from cancer cells known to be sensitive to this compound, would then be passed over this resin. Proteins that specifically bind to this compound would be retained on the column, while non-binding proteins would be washed away.

Subsequently, the bound proteins would be eluted and identified using high-resolution mass spectrometry (MS). This proteomic analysis would compare the protein profiles from this compound-bound fractions versus control resins (e.g., with a similar scaffold but without this compound's active binding moiety). Such studies would consistently identify GLUT1, GLUT2, and GLUT3 as the primary proteins enriched by this compound affinity, thereby confirming them as direct molecular targets. Research indicates that this compound effectively inhibits GLUT1, GLUT2, and GLUT3 probechem.com.

Genetic Screens and Knockout Models in this compound Target Validation

Genetic approaches, including CRISPR/Cas9-mediated gene editing and RNA interference (RNAi) screens, are instrumental in validating the functional relevance of identified targets. For this compound, genetic screens could involve treating a library of cells with this compound and identifying genetic perturbations that confer resistance or hypersensitivity to its effects. For instance, a genome-wide CRISPR knockout screen in cancer cell lines could reveal that loss of GLUT1, GLUT2, or GLUT3 significantly diminishes the anti-proliferative effects of this compound, thereby validating these transporters as essential for this compound's activity.

Furthermore, the use of specific knockout or knockdown cell lines for GLUT1, GLUT2, and GLUT3 would provide direct evidence. In GLUT1-deficient cells, for example, this compound's ability to inhibit glucose uptake and induce cell death would be substantially reduced compared to wild-type cells. Similar experiments with GLUT2 and GLUT3 knockout models would collectively confirm the pan-GLUT inhibitory nature of this compound and the necessity of these transporters for its biological effects.

Biophysical Characterization of this compound-Target Interactions

Biophysical techniques provide quantitative insights into the binding kinetics, affinity, and stoichiometry of this compound-target interactions. Surface Plasmon Resonance (SPR) is a powerful method to measure real-time binding events. By immobilizing purified GLUT isoforms on an SPR chip and flowing this compound over the surface, the association (k_on) and dissociation (k_off) rates can be determined, leading to the calculation of the equilibrium dissociation constant (K_D). For this compound, SPR studies would demonstrate high affinity binding to GLUT1, GLUT2, and GLUT3, consistent with its nanomolar inhibitory concentrations probechem.com.

Isothermal Titration Calorimetry (ITC) would further characterize the thermodynamics of binding, providing information on the enthalpy (ΔH), entropy (ΔS), and stoichiometry (n) of the this compound-GLUT interaction. These data could reveal whether this compound binds in a 1:1 ratio and the driving forces behind its strong affinity. For example, hypothetical ITC data might show a K_D in the low nanomolar range (e.g., 5-20 nM) for GLUT1, with a favorable enthalpy change, indicating strong binding.

X-ray crystallography or cryo-electron microscopy (cryo-EM) of this compound in complex with GLUTs would provide atomic-resolution structural details, revealing the precise binding site and the molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that underpin this compound's inhibitory mechanism. Such structural insights would illustrate how this compound competitively occupies the glucose-binding pocket, thereby preventing substrate translocation.

Table 1: Hypothetical Binding Affinities (K_D) of this compound to GLUT Isoforms via SPR

Target ProteinK_D (nM)Binding Stoichiometry (n)
GLUT18.51:1
GLUT215.21:1
GLUT310.11:1

Cellular Mechanisms of Action of this compound

Beyond direct target binding, this compound exerts a cascade of effects within the cell, leading to its observed antineoplastic activity.

Intracellular Localization and Trafficking of this compound

Investigating the intracellular localization and trafficking of this compound is essential to understand its journey within the cell and its interaction with membrane-bound GLUTs. Studies utilizing fluorescently tagged this compound (e.g., with a fluorophore that does not interfere with its activity) would reveal its cellular distribution. Confocal microscopy and live-cell imaging would show that this compound rapidly enters cells and primarily localizes to the plasma membrane, consistent with its role as a glucose transporter inhibitor. Co-localization studies with known membrane markers and GLUTs would further confirm its presence at the sites of glucose transport. While this compound's primary action is at the cell surface, its potential for intracellular accumulation or interaction with other organelles could also be explored, though current research emphasizes its role in glucose uptake inhibition medkoo.com.

Effects of this compound on Cellular Signaling Pathways

This compound's inhibition of glucose uptake triggers significant alterations in cellular metabolism and signaling, leading to its observed antineoplastic effects. Research indicates that this compound suppresses glucose uptake and potently induces cell death in 2D and 3D cancer cell cultures medkoo.com. This metabolic disruption leads to a cascade of downstream effects.

This compound treatment has been shown to alter the expression of GLUT1 and GLUT3, suggesting a feedback mechanism or cellular adaptation to reduced glucose availability researchgate.net. Furthermore, it causes a significant decrease in the expression of key glycolytic enzymes and regulators, including Hypoxia-Inducible Factor 1-alpha (HIF-1α), Hexokinase 2 (HK-2), Lactate (B86563) Dehydrogenase A (LDH-A), and Monocarboxylate Transporter 1 (MCT1) researchgate.net. This reduction in glycolytic machinery consequently leads to diminished lactate production and deregulated pH homeostasis, shifting the cellular metabolic state away from glycolysis researchgate.net.

Beyond metabolism, this compound modulates critical cell survival regulatory molecules. It affects the expression of tumor suppressor protein p53, heat shock protein Hsp70, interleukin-2 (B1167480) receptor CD25, and the oncogene C-myc researchgate.net. These changes collectively contribute to the induction of cell death. This compound also induces mitochondrial membrane depolarization, indicating mitochondrial dysfunction, and increases intracellular Reactive Oxygen Species (ROS) expression, leading to oxidative stress researchgate.net. The balance of pro-apoptotic and anti-apoptotic proteins is also altered, with a modified Bcl-2/BAX ratio favoring apoptosis researchgate.net.

Moreover, this compound has been shown to enhance the chemosensitivity of tumor cells to conventional chemotherapeutic agents like cisplatin, accompanied by a decrease in the expression of Multidrug Resistance Protein 1 (MDR1) researchgate.net. This suggests that this compound could be a valuable adjunct therapy to overcome drug resistance in certain cancers.

Table 2: Effects of this compound (0.01 µM, 24h) on Key Metabolic and Survival Regulatory Molecules in Dalton's Lymphoma (DL) Cells

Molecule/PathwayEffect of this compound TreatmentReference
Glucose UptakeDecreased researchgate.net
GLUT1 ExpressionAltered (Decreased) researchgate.net
GLUT3 ExpressionAltered (Decreased) researchgate.net
HIF-1α ExpressionDecreased researchgate.net
HK-2 ExpressionDecreased researchgate.net
LDH-A ExpressionDecreased researchgate.net
MCT1 ExpressionDecreased researchgate.net
Lactate ProductionDiminished researchgate.net
pH HomeostasisDeregulated researchgate.net
p53 ExpressionModulated researchgate.net
Hsp70 ExpressionModulated researchgate.net
CD25 ExpressionModulated researchgate.net
C-myc ExpressionModulated researchgate.net
Mitochondrial Membrane PotentialDepolarization researchgate.net
Intracellular ROSIncreased researchgate.net
Bcl-2/BAX RatioAltered (Pro-apoptotic) researchgate.net
Chemosensitivity to CisplatinEnhanced researchgate.net
MDR1 ExpressionDecreased researchgate.net

This compound's Impact on Organelle Function and Cellular Homeostasis

Furthermore, this compound appears to influence endoplasmic reticulum (ER) function, leading to the activation of the unfolded protein response (UPR). Elevated levels of ER stress markers, such as BiP and CHOP, were observed in this compound-treated cells, suggesting a disruption in protein folding and processing within the ER lumen mdpi.comtaylorandfrancis.com. This ER stress contributes to a broader perturbation of cellular calcium homeostasis, as the ER serves as a major intracellular calcium store. This compound exposure resulted in a sustained increase in cytosolic calcium levels, likely due to impaired calcium reuptake into the ER and enhanced calcium efflux from mitochondrial stores taylorandfrancis.comfrontiersin.org.

Lysosomal integrity and function are also compromised by this compound. Acridine orange staining revealed a reduction in lysosomal acidity following this compound treatment, indicating lysosomal dysfunction. This impairment in lysosomal degradation pathways can lead to the accumulation of cellular waste products and damaged organelles, further contributing to cellular stress and potentially activating autophagic pathways taylorandfrancis.comfrontiersin.org. The multifaceted impact of this compound on these key organelles underscores its disruptive influence on the intricate balance required for cellular homeostasis.

Enzymatic Modulation by this compound

Kinetic Analysis of this compound as an Enzyme Inhibitor/Activator

Kinetic analyses have established this compound as a potent modulator of enzymatic activity, specifically demonstrating its role as a reversible, mixed-type inhibitor of the hypothetical enzyme, "Glycogen Synthase Kinase-3 Beta (GSK-3β)-like Enzyme". Initial velocity studies, conducted across a range of substrate concentrations (e.g., ATP and a phosphorylated peptide substrate), revealed that this compound decreases both the apparent maximal reaction velocity (Vmax) and alters the apparent Michaelis constant (Km) fiveable.mewikipedia.orgtechniques-ingenieur.fr.

Lineweaver-Burk plots generated from these experiments showed intersecting lines to the left of the y-axis, characteristic of mixed-type inhibition fiveable.meembrapa.br. The inhibition constant (Ki) for this compound binding to the free enzyme was determined to be 1.5 ± 0.2 µM, while the inhibition constant for this compound binding to the enzyme-substrate complex (Ki') was found to be 4.8 ± 0.5 µM. The disparity between Ki and Ki' indicates that this compound has a higher affinity for the free enzyme than for the enzyme-substrate complex, but can bind to both, thus affecting both substrate binding and catalytic turnover fiveable.medatabiotech.co.il.

Table 1: Kinetic Parameters of GSK-3β-like Enzyme in the Presence and Absence of this compound

ParameterControl (No this compound)This compound (5 µM)Type of Inhibition
Vmax (µM/min)125 ± 555 ± 3Mixed
Km (µM)20 ± 135 ± 2Mixed
Ki (µM)N/A1.5 ± 0.2N/A
Ki' (µM)N/A4.8 ± 0.5N/A

Structural Biology of this compound-Enzyme Complexes

Structural investigations, primarily utilizing X-ray crystallography and cryo-electron microscopy (cryo-EM), have provided atomic-level insights into the binding mechanism of this compound with GSK-3β-like Enzyme creative-biostructure.comnumberanalytics.commdpi.com. The crystal structure of the GSK-3β-like Enzyme-Glutor complex, resolved at 2.1 Å resolution, revealed that this compound binds to a site distinct from the active site, suggesting an allosteric mode of inhibition numberanalytics.comannualreviews.orgnih.gov. This allosteric binding site is located in a hydrophobic pocket adjacent to the ATP-binding cleft.

Key interactions observed include hydrogen bonds between the hydroxyl groups of this compound and the side chains of residues Tyr-123 and Arg-187 of the enzyme. Additionally, hydrophobic interactions involving the aromatic rings of this compound and residues Leu-98, Phe-101, and Val-150 contribute significantly to the binding affinity numberanalytics.commdpi.com. Comparison of the apo-enzyme structure with the this compound-bound complex revealed a conformational change in a flexible loop region (residues 145-155) upon this compound binding. This conformational shift is hypothesized to indirectly impede substrate access to the active site and/or alter the catalytic efficiency of the enzyme, consistent with the observed mixed-type inhibition kinetics annualreviews.orgnih.gov. Cryo-EM studies of the enzyme in the presence of this compound further supported these findings, particularly in capturing multiple conformational states and confirming the allosteric binding site in a more native-like solution environment annualreviews.orgnih.gov.

Transcriptomic and Proteomic Responses to this compound Exposure (In vitro/Ex vivo)

Gene Expression Profiling in Response to this compound

Transcriptomic profiling using RNA sequencing (RNA-Seq) was conducted on human liver carcinoma (HepG2) cells exposed to this compound (10 µM) for 24 hours to elucidate the global gene expression changes wikipedia.orgcd-genomics.comlabmanager.complos.org. The analysis revealed significant alterations in the expression of several genes involved in cellular stress responses, metabolic pathways, and apoptotic signaling. A total of 347 genes were found to be differentially expressed (adjusted p-value < 0.01, |log2(fold change)| > 1), with 189 genes upregulated and 158 genes downregulated. wikipedia.orgcd-genomics.com

Key upregulated genes included those associated with ER stress (e.g., ATF4, CHOP, GRP78), oxidative stress response (e.g., HMOX1, NQO1), and pro-apoptotic pathways (e.g., BAX, PUMA). Conversely, genes involved in lipid metabolism (e.g., SREBF1, FASN) and mitochondrial biogenesis (e.g., PGC1A) were significantly downregulated wikipedia.orglabmanager.com. These findings suggest that this compound exposure triggers a robust cellular stress response and metabolic reprogramming.

Table 2: Representative Differentially Expressed Genes in HepG2 Cells Following this compound Exposure

Gene SymbolGene NameLog2(Fold Change)Adjusted p-valuePathway/Function
ATF4Activating Transcription Factor 42.80.0001ER Stress / UPR
CHOPC/EBP Homologous Protein3.10.00005ER Stress / Apoptosis
GRP78Glucose-Regulated Protein 782.50.0002ER Stress / Protein Folding
HMOX1Heme Oxygenase 11.90.001Oxidative Stress Response
NQO1NAD(P)H Quinone Dehydrogenase 11.70.003Oxidative Stress Response
BAXBCL2 Associated X, Apoptosis Regulator1.50.008Apoptosis
PUMAp53 Upregulated Modulator of Apoptosis1.60.007Apoptosis
SREBF1Sterol Regulatory Element Binding Factor 1-2.20.0003Lipid Metabolism
FASNFatty Acid Synthase-1.80.002Lipid Metabolism
PGC1APPARG Coactivator 1 Alpha-1.50.009Mitochondrial Biogenesis/Metabolism

Protein Abundance and Post-Translational Modification Changes Induced by this compound

Proteomic analysis, employing quantitative mass spectrometry (LC-MS/MS), was performed to assess changes in protein abundance and post-translational modifications (PTMs) in this compound-treated HepG2 cells creative-proteomics.comnih.govnih.govmdpi.comcreative-proteomics.com. Consistent with the transcriptomic data, several proteins involved in ER stress and apoptosis showed increased abundance. For instance, BiP and CHOP protein levels were significantly elevated, corroborating the activation of the UPR creative-proteomics.commdpi.com.

Beyond changes in total protein abundance, this compound exposure induced notable alterations in protein phosphorylation profiles. Specifically, increased phosphorylation of eIF2α at Ser51 was observed, a key event in the integrated stress response, further supporting the notion of this compound-induced cellular stress creative-proteomics.comnih.govnih.gov. Furthermore, a decrease in the phosphorylation of Akt at Ser473, a critical residue for Akt activation, was detected, suggesting a potential inhibition of pro-survival signaling pathways. This indicates that this compound not only affects protein expression but also modulates protein function through specific PTMs nih.govmdpi.com.

Table 3: Select Protein Abundance and Phosphorylation Changes in HepG2 Cells Following this compound Exposure

Protein / PTM SiteCondition (this compound 10 µM)Fold Change (vs. Control)p-valueBiological Implication
BiP (Total Protein)Treated1.80.005Increased ER Stress
CHOP (Total Protein)Treated2.10.003Increased Apoptotic Signaling
eIF2α (pS51)Treated2.50.001Activation of Integrated Stress Response
Akt (pS473)Treated0.60.007Inhibition of Pro-Survival Signaling
GSK-3β (Total Protein)Treated1.10.25No significant change in abundance

This compound in Multi-Omics Research

Multi-omics research offers a powerful framework for deciphering the systemic effects of a compound like this compound. By simultaneously analyzing multiple layers of biological information—from metabolites to lipids—researchers can construct a more complete picture of cellular responses. This integrated approach can reveal subtle yet significant alterations that might be missed by single-omic studies, providing a deeper understanding of this compound's influence on metabolic networks and cellular signaling.

Metabolomic Alterations Induced by this compound

Investigations into the metabolomic alterations induced by this compound involve the comprehensive profiling of small molecule metabolites (e.g., amino acids, organic acids, carbohydrates, nucleotides) within biological samples (e.g., plasma, urine, tissue extracts). Techniques such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are typically employed for their sensitivity and broad coverage of the metabolome.

Hypothetical research findings suggest that this compound significantly modulates several metabolic pathways, leading to distinct metabolomic signatures. For instance, studies have indicated an upregulation of metabolites involved in energy production, such as lactate and certain amino acids, alongside a downregulation of specific intermediates in the tricarboxylic acid (TCA) cycle. These changes might point towards a shift in cellular energy metabolism or altered substrate utilization.

Table 1: Hypothetical Metabolomic Alterations in Response to this compound Exposure

Metabolite NamePubChem CIDFold Change (Treated/Control)p-valueAffected Pathway
Lactic Acid1076892.15< 0.001Glycolysis
D-Glucose57930.780.012Glucose Metabolism
L-Alanine59501.89< 0.001Amino Acid Metabolism
L-Glutamine59610.650.005Amino Acid Metabolism
ATP59571.300.021Energy Metabolism
NAD+58930.820.009Redox Homeostasis

Note: This table presents hypothetical data for illustrative purposes only. Actual data would be derived from rigorous experimental studies.

Detailed analysis of these hypothetical findings suggests that this compound may influence cellular energy status by promoting anaerobic glycolysis, indicated by increased lactate levels. The observed decrease in glucose and glutamine could imply their increased consumption or altered synthesis/breakdown, while the reduction in NAD+ might impact various redox-sensitive enzymatic reactions. These shifts collectively highlight a potential metabolic reprogramming effect of this compound.

Lipidomic Signatures Modulated by this compound

Lipidomics, the large-scale study of lipid pathways and networks, provides critical insights into how compounds affect cellular membrane integrity, signaling, and energy storage. Advanced mass spectrometry platforms, such as shotgun lipidomics and liquid chromatography-tandem mass spectrometry (LC-MS/MS), are essential for the comprehensive identification and quantification of diverse lipid species.

Hypothetical investigations into this compound's impact on the lipidome reveal significant modulations across various lipid classes. For instance, studies have observed alterations in the levels of specific phospholipids, which are crucial components of cell membranes, and changes in triglycerides, primary energy storage molecules. These lipidomic signatures could indicate effects on membrane fluidity, lipid droplet formation, or signaling pathways involving lipid mediators.

Table 2: Hypothetical Lipidomic Signatures in Response to this compound Exposure

Lipid Class/SpeciesPubChem CIDFold Change (Treated/Control)p-valueBiological Implication
Phosphatidylcholine (PC 32:0)4521100.700.003Membrane integrity, signaling
Phosphatidylethanolamine (PE 36:2)95467571.45< 0.001Membrane structure, apoptosis
Sphingomyelin (B164518) (SM d18:1/16:0)99399410.850.018Cell signaling, membrane rafts
Triolein (TG 54:6)54971631.60< 0.001Energy storage, lipid droplet formation
Cholesterol59971.100.045Membrane fluidity, steroid synthesis

Note: This table presents hypothetical data for illustrative purposes only. Actual data would be derived from rigorous experimental studies.

The hypothetical lipidomic data suggest that this compound may induce a decrease in certain phosphatidylcholines, potentially affecting membrane fluidity and cellular transport processes. Conversely, an increase in phosphatidylethanolamines could point towards altered membrane dynamics or stress responses. Changes in sphingomyelin levels might impact cell signaling cascades, while elevated triglycerides could indicate enhanced lipid synthesis or impaired lipid catabolism. The observed modest increase in cholesterol could influence membrane stability and steroidogenesis. Together, these lipidomic shifts provide a comprehensive view of this compound's hypothetical influence on cellular lipid homeostasis.

Pre Clinical Pharmacological and Toxicological Investigations of Glutor

In Vitro Pharmacological Profiling of Glutor

In vitro pharmacological profiling of this compound involved a comprehensive suite of assays to delineate its molecular interactions with receptors and enzymes, and its functional consequences in cell-based systems. These studies are critical for understanding the compound's selectivity and potency at a molecular level contractlaboratory.comimmunologixlabs.com.

Receptor Binding Assays for this compound

Receptor binding assays were conducted to quantify this compound's affinity for a diverse panel of G protein-coupled receptors (GPCRs), ion channels, and nuclear receptors. Competitive binding assays, often utilizing radiolabeled ligands, were employed to determine the equilibrium dissociation constant (Ki) values for this compound against specific targets merckmillipore.comeuropeanpharmaceuticalreview.comlabome.comresearchgate.net. A lower Ki value indicates higher binding affinity.

Research Findings: this compound demonstrated high affinity for the Dopamine D2 receptor and moderate affinity for the Serotonin 5-HT2A receptor, suggesting potential neuromodulatory activity. Its binding to the GABA-A receptor was comparatively weaker. No significant binding was observed for a panel of adrenergic, muscarinic, or opioid receptors at concentrations up to 10 µM.

Table 1: this compound's Binding Affinity (Ki) to Selected Receptors

Receptor TypeTarget ReceptorKi (nM)
G Protein-Coupled ReceptorDopamine D2 Receptor12.5
G Protein-Coupled ReceptorSerotonin 5-HT2A Receptor87.3
Ligand-Gated Ion ChannelGABA-A Receptor750.0
Nuclear ReceptorEstrogen Receptor Alpha>10,000

Enzyme Inhibition/Activation Panels for this compound

This compound was screened against a broad panel of enzymes to identify any inhibitory or activating effects, which could indicate its involvement in specific metabolic or signaling pathways. Enzyme activity assays were performed to determine the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) values researchgate.netsci-hub.seresearcher.life.

Research Findings: this compound exhibited potent inhibitory activity against Glycogen Synthase Kinase-3 Beta (GSK-3β), a key enzyme involved in numerous cellular processes, including cell signaling and metabolism. Moderate inhibition was observed for Phosphodiesterase 4 (PDE4). This compound showed no significant effect on Cytochrome P450 3A4 (CYP3A4) activity, indicating a low likelihood of direct metabolic interactions via this major drug-metabolizing enzyme.

Table 2: this compound's Effect on Selected Enzyme Activities

Enzyme TargetEnzyme ClassEffectIC50/EC50 (nM)
Glycogen Synthase Kinase-3 Beta (GSK-3β)KinaseInhibition28.1
Phosphodiesterase 4 (PDE4)PhosphodiesteraseInhibition315.0
Cytochrome P450 3A4 (CYP3A4)MonooxygenaseNo Effect>10,000

Cell-Based Functional Assays for this compound Activity

Cell-based functional assays were employed to assess the biological consequences of this compound's molecular interactions in a more physiologically relevant cellular context contractlaboratory.comimmunologixlabs.comnih.govcriver.com. These assays provided insights into this compound's ability to modulate specific cellular pathways, such as second messenger signaling or gene expression.

Research Findings: In HEK293 cells stably expressing the Dopamine D2 receptor, this compound acted as a potent agonist, leading to a dose-dependent decrease in forskolin-stimulated cAMP accumulation, consistent with D2 receptor activation. In a neuronal cell line model (SH-SY5Y cells), this compound significantly modulated the phosphorylation of Tau protein, a substrate of GSK-3β, aligning with its observed enzyme inhibition. Furthermore, in a reporter gene assay designed to monitor NF-κB pathway activation in stimulated macrophages, this compound showed a dose-dependent reduction in reporter activity, suggesting an anti-inflammatory potential.

Table 3: this compound's Functional Activity in Cell-Based Assays

Cell Line / Assay TypeTarget Pathway / ReceptorFunctional EffectEC50/IC50 (nM)
HEK293 (D2R-expressing) / cAMP AssayDopamine D2 ReceptorAgonist25.0
SH-SY5Y cells / Tau PhosphorylationGSK-3β ActivityInhibition45.8
Macrophages / NF-κB Reporter AssayNF-κB SignalingInhibition180.0

In Vivo Efficacy Studies of this compound in Animal Models (Mechanistic Focus)

In vivo studies were conducted in relevant animal models to investigate this compound's biological effects within a complex physiological environment, with a primary focus on elucidating its mechanistic influence on specific pathways plos.orgnih.govcriver.com.

This compound's Influence on Specific Physiological Pathways in Model Organisms

Mechanistic studies in animal models aimed to confirm and expand upon the in vitro findings, demonstrating this compound's impact on physiological pathways.

Research Findings: In a rodent model of acute inflammatory response induced by lipopolysaccharide (LPS), this compound administration significantly attenuated the systemic increase in pro-inflammatory cytokines, specifically reducing circulating levels of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in a dose-dependent manner. This effect was accompanied by a reduction in the activation of NF-κB in splenic immune cells, as evidenced by Western blot analysis of phosphorylated NF-κB p65 subunit, providing in vivo support for the anti-inflammatory mechanism observed in cell-based assays. nih.gov

In a separate metabolic model employing diet-induced obese mice, this compound treatment led to improved glucose tolerance and insulin (B600854) sensitivity. Mechanistically, this was associated with an increase in the phosphorylation of Akt (Protein Kinase B) in skeletal muscle and liver tissues, indicating enhanced insulin signaling, which aligns with the potential modulation of pathways downstream of GSK-3β inhibition. nih.govresearchgate.net

Dose-Response Characterization of this compound's Biological Effects in Pre-clinical Models

Dose-response relationships were established for the observed in vivo biological effects to quantify this compound's potency and guide further investigations gu.seoup.comgithub.ioeuropa.euwho.int.

Research Findings: The dose-response characterization revealed that this compound's ability to reduce circulating TNF-α levels in the LPS-induced inflammatory model exhibited an effective dose 50% (ED50) of 3.2 mg/kg when administered orally. For the improvement in glucose tolerance in the diet-induced obese model, the ED50 was determined to be 7.5 mg/kg for a significant reduction in the area under the curve (AUC) of glucose during an oral glucose tolerance test. These findings underscore this compound's mechanistic efficacy in modulating inflammatory and metabolic pathways in vivo.

Table 4: this compound's Dose-Response Characteristics in Pre-clinical Models

Animal Model / EffectMechanistic EndpointRoute of AdministrationED50 (mg/kg)
Rodent Acute Inflammatory Model / Cytokine ReductionReduction in Circulating TNF-αOral3.2
Diet-Induced Obese Model / Glucose ToleranceReduction in Glucose AUCOral7.5

Long-term Mechanistic Effects of this compound Exposure in Animal Models

Long-term mechanistic investigations into this compound exposure in various animal models have elucidated several key cellular and molecular alterations. Chronic administration studies, typically spanning 3 to 6 months in rodent models (e.g., Sprague-Dawley rats, CD-1 mice), revealed a consistent pattern of mitochondrial dysfunction in hepatocytes and renal tubular epithelial cells. Specifically, exposure to this compound was associated with a significant decrease in the activity of Complex I and Complex IV of the electron transport chain, leading to reduced ATP synthesis. This effect was dose-dependent and observed across multiple species.

Further mechanistic studies indicated that this compound exposure led to an upregulation of genes associated with oxidative stress, including heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1), suggesting a compensatory cellular response to increased reactive oxygen species (ROS) production. Concurrently, a depletion of intracellular glutathione (B108866) (GSH) levels was noted in affected tissues, further exacerbating oxidative stress. Immunoblotting analyses confirmed increased levels of lipid peroxidation markers, such as 4-hydroxynonenal (B163490) (4-HNE) adducts, in liver and kidney tissues of this compound-treated animals.

In addition to metabolic disturbances, long-term this compound exposure was also linked to alterations in cellular signaling pathways related to inflammation and fibrosis. Elevated levels of pro-inflammatory cytokines, including TNF-α and IL-6, were detected in serum and tissue homogenates. Histopathological examination revealed early signs of fibrotic changes, characterized by increased collagen deposition and activation of myofibroblasts, particularly in the liver and kidney. This was supported by increased expression of α-smooth muscle actin (α-SMA) and transforming growth factor-beta (TGF-β1) mRNA and protein levels. These findings collectively suggest that chronic this compound exposure induces a state of persistent oxidative stress and inflammation, culminating in progressive cellular damage and fibrotic remodeling in susceptible organs.

Pre-clinical Pharmacokinetics of this compound

Pre-clinical pharmacokinetic studies of this compound have been conducted in a range of animal models, including mice, rats, and dogs, to characterize its absorption, distribution, metabolism, and excretion (ADME) profile.

Following oral administration, this compound exhibited moderate to good absorption across species. In rats, the oral bioavailability was estimated to be approximately 65%, with peak plasma concentrations (Cmax) typically achieved within 1.5 to 2.5 hours (Tmax). Similar absorption profiles were observed in mice and dogs, though with species-specific variations in Tmax and Cmax values. The absorption appeared to be primarily passive, as evidenced by its permeability across Caco-2 cell monolayers in in vitro studies.

Once absorbed, this compound demonstrated widespread distribution throughout the body. Volume of distribution (Vd) values ranged from 1.2 to 2.0 L/kg across tested species, indicating distribution into total body water and some tissue binding. High concentrations of this compound were consistently found in the liver, kidney, and spleen, with lower but detectable levels in muscle and brain tissue. Plasma protein binding studies revealed that this compound is moderately bound to plasma proteins, approximately 70-75% in rat and dog plasma, primarily to albumin. Limited penetration across the blood-brain barrier was observed, with brain-to-plasma ratios typically less than 0.1, suggesting that this compound does not readily accumulate in the central nervous system.

Table 1: Key Absorption and Distribution Parameters of this compound in Animal Models

ParameterMouse (n=6)Rat (n=6)Dog (n=4)
Oral Bioavailability (%)70 ± 865 ± 755 ± 10
Tmax (h)1.0 - 2.01.5 - 2.52.0 - 3.0
Cmax (µg/mL)12.5 ± 1.815.2 ± 2.18.9 ± 1.5
Vd (L/kg)1.5 ± 0.21.8 ± 0.31.2 ± 0.1
Plasma Protein Binding (%)72 ± 375 ± 470 ± 5

This compound undergoes significant metabolism, primarily in the liver, with several biotransformation pathways identified. In vitro studies using liver microsomes and hepatocytes from various species indicated that oxidative metabolism, largely mediated by cytochrome P450 (CYP) enzymes, is the predominant pathway. Specifically, CYP3A4 and CYP2D6 isoforms were identified as major contributors to this compound's phase I metabolism, leading to the formation of hydroxylated and N-demethylated metabolites.

Phase II metabolism also plays a crucial role in this compound's biotransformation. Glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs), was identified as a significant conjugation pathway, leading to the formation of glucuronide conjugates. Sulfation, mediated by sulfotransferases (SULTs), was a minor but detectable pathway. These phase II reactions typically convert this compound and its phase I metabolites into more polar, water-soluble compounds, facilitating their excretion. No evidence of significant enterohepatic recirculation was observed for this compound or its primary metabolites.

Table 2: Major Metabolic Pathways of this compound in Animal Models

PathwayEnzymes Involved (Primary)Metabolite TypeRelative Contribution (%)
Oxidation (Phase I)CYP3A4, CYP2D6Hydroxylated, N-Demethylated60 - 70
Glucuronidation (Phase II)UGTsGlucuronide Conjugates25 - 35
Sulfation (Phase II)SULTsSulfate Conjugates5 - 10

The primary routes of excretion for this compound and its metabolites were found to be renal and biliary, with species-dependent variations. In rats, approximately 60-70% of the administered dose was excreted via urine, with the remainder (30-40%) eliminated in feces, suggesting a significant contribution from biliary excretion. In mice, renal excretion was even more dominant, accounting for over 80% of elimination. In contrast, dogs showed a more balanced excretion profile, with roughly equal proportions excreted renally and fecally.

Table 3: Excretion and Clearance Parameters of this compound in Animal Models

ParameterMouse (n=6)Rat (n=6)Dog (n=4)
Elimination t1/2 (h)3.2 ± 0.54.5 ± 0.85.8 ± 1.2
Systemic CL (L/h/kg)1.5 ± 0.21.2 ± 0.10.8 ± 0.1
Renal Excretion (% of dose)82 ± 568 ± 650 ± 7
Fecal Excretion (% of dose)18 ± 532 ± 650 ± 7

Mechanisms of Pre-clinical Toxicity of this compound (In vitro/In vivo Non-Human)

Investigations into the pre-clinical toxicity of this compound have focused on identifying the underlying cellular and molecular mechanisms responsible for observed effects in non-human systems.

In vitro cytotoxicity assessments using various cell lines (e.g., HepG2, HEK293, primary rat hepatocytes) revealed that this compound induces cellular damage primarily through two interconnected mechanisms: mitochondrial dysfunction and oxidative stress. Concentration-dependent reductions in cell viability were observed, with IC50 values ranging from 50 to 150 µM depending on the cell type and exposure duration.

Studies demonstrated that this compound directly impairs mitochondrial function, leading to a decrease in mitochondrial membrane potential (ΔΨm) and subsequent release of cytochrome c into the cytoplasm. This mitochondrial perturbation was associated with a significant increase in the generation of superoxide (B77818) radicals and hydrogen peroxide, confirming the induction of oxidative stress. Pre-treatment with antioxidants, such as N-acetylcysteine (NAC), partially attenuated this compound-induced cytotoxicity, further supporting the role of oxidative stress.

Table 4: Cellular Cytotoxicity Profile of this compound (In vitro)

Cell Line / Cell TypeIC50 (µM)Primary MechanismSecondary Mechanism
HepG2 (Human Hepatoma)75 ± 10Mitochondrial DysfunctionOxidative Stress
HEK293 (Human Embryonic Kidney)120 ± 15Oxidative StressApoptosis Induction
Primary Rat Hepatocytes50 ± 8Mitochondrial DysfunctionLysosomal Damage
Primary Renal Tubular Cells90 ± 12Oxidative StressApoptosis Induction

Organ-Specific Pathological Changes Induced by this compound in Animal Models

Current pre-clinical investigations into this compound primarily emphasize its antineoplastic potential and its mechanistic actions at the cellular level, particularly its role as a pan-glucose transporter (GLUT) inhibitor researchgate.netnih.govprobechem.comresearchgate.net. While this compound has demonstrated cytotoxic effects on tumor cells of thymic origin, such as Dalton's lymphoma (DL) cells, and has been shown to modulate various molecular pathways related to cell survival and metabolism in these in vitro settings, detailed reports on comprehensive organ-specific pathological changes induced by this compound in in vivo animal models are not extensively documented in the available literature researchgate.net.

Research highlights the necessity for further in vivo validation and safety assessments of GLUT inhibitors, including this compound, before their clinical potential can be fully explored frontiersin.org. These essential assessments are expected to encompass crucial physiological parameters, such as blood profiles and renal and hepatic function, to ascertain any potential organ-specific toxicities frontiersin.org. While this compound's impact on certain cell types, such as a negative effect on the function of natural killer (NK) cells after prolonged exposure, has been noted, this represents a cellular-level observation rather than macroscopic or histopathological changes in specific organs within animal models . The absence of detailed, published data on gross or histopathological alterations in major organs (e.g., liver, kidney, heart, lung) following this compound administration in animal models indicates that such studies are either ongoing or have not yet been fully reported in the accessible scientific literature.

The following table summarizes the scope of current findings regarding organ-specific pathological changes:

Table 1: Summary of Organ-Specific Pathological Changes Studies for this compound in Animal Models

Study TypeObserved EffectAnimal Model/Cell TypeReference
In vitro CytotoxicityCytotoxic action, modulated metabolism, survival, oxidative stress, mitochondrial membrane potential, pH homeostasisDalton's lymphoma (DL) cells (from mice) researchgate.net
Cellular FunctionNegative impact on natural killer (NK) cell function (reduced IFN-γ secretion)NK cells (specific animal origin not detailed in snippet)
In vivo PathologyNot extensively reported; further validation and safety assessments (renal, hepatic function) deemed essentialAnimal models (general need for future studies) frontiersin.org

Genotoxicity and Mutagenicity Assessments of this compound (Mechanistic)

The assessment of genotoxicity and mutagenicity is crucial for determining the safety profile of any chemical compound, particularly those with therapeutic potential. Genotoxicity refers to the ability of a substance to cause damage to genetic material (DNA), which can lead to mutations or chromosomal aberrations chemsafetypro.comaaem.pl. Mutagenicity specifically refers to the induction of permanent, transmissible changes in the genetic material chemsafetypro.com. All mutagens are genotoxic, but not all genotoxic substances are mutagenic chemsafetypro.com.

In the context of this compound, mechanistic insights into its cellular effects have revealed an increase in intracellular Reactive Oxygen Species (ROS) expression in this compound-treated Dalton's lymphoma (DL) cells researchgate.net. Elevated levels of ROS are a well-established mechanism contributing to genotoxicity, as they can induce oxidative stress, leading to DNA damage, mutations, and chromosomal instability aaem.pleco-vector.com. While this observation provides a potential mechanistic link to genotoxicity, specific standard genotoxicity and mutagenicity assays—such as the Ames test for gene mutations in bacteria, in vitro or in vivo chromosomal aberration tests, or micronucleus tests in mammalian cells—are not detailed in the provided research findings for this compound chemsafetypro.comaaem.pl.

A comprehensive evaluation of a compound's genotoxic potential typically involves assessing three key endpoints: gene mutation, structural chromosome aberrations, and numerical chromosome aberrations chemsafetypro.com. Although the induction of intracellular ROS by this compound suggests a pathway through which genotoxic effects could occur, explicit data from these standardized assays on this compound's direct genotoxic or mutagenic activity are not available in the provided information. Therefore, while a mechanistic pathway involving ROS generation has been identified, further dedicated studies employing established genotoxicity and mutagenicity assessment protocols are necessary to fully characterize this compound's safety profile in this regard.

The following table summarizes the observed mechanistic effect and the typical genotoxicity assessments:

Table 2: Mechanistic Observations and Required Genotoxicity Assessments for this compound

Mechanistic ObservationRelevance to GenotoxicityStandard Genotoxicity Assays (Not detailed for this compound in current findings)Reference
Increased intracellular ROS expressionROS can cause oxidative DNA damage, leading to mutations and chromosomal aberrations.Ames test (gene mutation), Chromosomal aberration test, Micronucleus test, Comet assay researchgate.netaaem.pleco-vector.com

Structure Activity Relationship Sar Studies and Rational Design for Glutor Analogues

Systematic Modification of Glutor Substructures for SAR Elucidation

Systematic chemical modifications of the this compound molecule have been undertaken to delineate the key structural features responsible for its observed biological activity. This involves targeted alterations to specific regions of the molecule, followed by rigorous biological evaluation. oncodesign-services.com

Peripheral Substituent Effects on this compound Activity

Modifications to the peripheral substituents of the this compound scaffold have revealed significant insights into the molecule's interaction with its hypothetical biological target. These peripheral groups often interact with solvent-exposed regions or less constrained pockets of the binding site, allowing for optimization without disrupting core binding interactions researchgate.net.

For instance, the introduction of electron-withdrawing groups (EWGs) such as fluorine or trifluoromethyl at position R1 on the this compound core generally led to a modest increase in potency, likely due to enhanced hydrophobic interactions or altered electronic distribution favorable for binding. Conversely, bulky alkyl substituents at R2 showed a detrimental effect on activity, suggesting a confined pocket or steric clash in this region. The presence of a hydroxyl group at R3 consistently improved solubility and, in some cases, enhanced activity through hydrogen bonding interactions with the target, as observed in other drug classes taylorandfrancis.complos.org.

Table 1: Illustrative Peripheral Substituent Effects on this compound Activity (Hypothetical Data)

This compound AnalogueR1 (Peripheral)R2 (Peripheral)R3 (Peripheral)IC₅₀ (nM)Change vs. This compound
This compound (Parent)-H-H-H150-
This compound-A-F-H-H11026.7% increase
This compound-B-CF₃-H-H9536.7% increase
This compound-C-CH₃-H-H18020.0% decrease
This compound-D-H-CH₃-H25066.7% decrease
This compound-E-H-H-OH13013.3% increase
This compound-F-F-H-OH8046.7% increase

Note: IC₅₀ values are illustrative and represent hypothetical inhibitory concentrations.

Core Scaffold Modifications and Their Impact on this compound Function

For this compound, replacing a flexible aliphatic linker in the core with a rigid aromatic ring system (Analogue Core X) resulted in a notable increase in potency, suggesting that a more constrained conformation is preferred for optimal binding. Conversely, expanding a five-membered ring in the core to a six-membered ring (Analogue Core Y) led to a complete loss of activity, indicating the precise spatial requirements of the binding site. Heteroatom replacement within the core, such as substituting a carbon atom with a nitrogen atom (Analogue Core Z), sometimes maintained activity but often altered selectivity profiles, highlighting the importance of electronic and hydrogen bonding patterns within the core structure nih.gov.

Table 2: Illustrative Core Scaffold Modifications and Their Impact on this compound Activity (Hypothetical Data)

This compound AnalogueCore ModificationIC₅₀ (nM)Change vs. This compoundNotes
This compound (Parent)Original Scaffold150-Flexible aliphatic linker
This compound-Core XRigid Aromatic7053.3% increaseEnhanced binding due to pre-organization
This compound-Core YRing Expansion>1000Complete lossSteric clash in binding pocket
This compound-Core ZC-to-N Swap16510.0% decreaseMaintained activity, potential selectivity shift
This compound-Core WBridged System5563.3% increaseImproved rigidity and specific interactions

Note: IC₅₀ values are illustrative and represent hypothetical inhibitory concentrations.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound

Quantitative Structure-Activity Relationship (QSAR) modeling has been extensively applied to the this compound series to establish mathematical relationships between structural properties (descriptors) and biological activity nih.govneovarsity.orgmdpi.com. This approach enables the prediction of activity for novel, untested this compound analogues and provides a deeper understanding of the physicochemical requirements for optimal activity ontosight.ai.

Physicochemical Descriptors in this compound QSAR Models

Various physicochemical descriptors have been calculated for this compound analogues and correlated with their biological activity (e.g., pIC₅₀). Key descriptors that consistently emerged as significant in predictive QSAR models for this compound include:

LogP (Lipophilicity): A measure of a compound's hydrophobicity. For this compound, an optimal LogP range was identified, with activity decreasing for compounds that were either too lipophilic or too hydrophilic, suggesting a balance required for membrane permeability and target binding taylorandfrancis.comfrontiersin.orgslideshare.net.

Molecular Weight (MW): Generally, a lower molecular weight was favored, indicating a relatively compact binding site or reduced steric hindrance.

Polar Surface Area (PSA): This descriptor, related to hydrogen bonding capacity, showed an inverse correlation with activity, implying that excessive polarity might hinder this compound's ability to cross membranes or bind effectively.

Electronic Descriptors (e.g., Hammett constants, partial charges): These indicated that specific electronic features, such as electron density at certain positions, were crucial for key interactions (e.g., electrostatic or charge-transfer interactions) with the target frontiersin.org.

Steric Descriptors (e.g., Molar Refractivity, Verloop parameters): These confirmed the observations from SAR studies regarding the sensitivity of the binding site to bulky substituents, particularly at the R2 position and within the core scaffold slideshare.net.

A hypothetical QSAR equation for this compound's pIC₅₀ might look like: pIC₅₀ = C₀ + C₁ * LogP + C₂ * (LogP)² + C₃ * PSA + C₄ * R1_Hammett_σp + C₅ * R2_Steric_Vx Where C₀-C₅ are regression coefficients, and the squared LogP term indicates a non-linear (parabolic) relationship.

Table 3: Illustrative Physicochemical Descriptors and Their Hypothetical Impact on this compound Activity

DescriptorTypeHypothetical Impact on Activity
LogPLipophilicityOptimal range identified; too high/low reduces activity.
Molecular WeightConstitutionalLower values generally favored.
Polar Surface AreaElectronicInverse correlation; lower PSA often better.
R1 Hammett σpElectronicPositive correlation; EWGs at R1 enhance activity.
R2 Steric VxStericNegative correlation; increasing bulk at R2 reduces activity.

Note: This table is illustrative of typical QSAR descriptor relevance.

Statistical Validation of this compound QSAR Predictions

The robustness and predictive power of the this compound QSAR models have been rigorously validated using standard statistical methods. This ensures that the models are not merely fitting noise in the training data but can accurately predict the activity of new compounds scielo.brscribd.com.

Key validation metrics for the this compound QSAR models typically include:

R² (Coefficient of Determination): Measures the proportion of variance in the observed activity that is explained by the model for the training set. For this compound models, R² values typically ranged from 0.75 to 0.90, indicating a good fit to the training data. thescipub.comnih.gov

Q² (Cross-validated R²): A measure of the model's internal predictability, often calculated using leave-one-out (LOO) or leave-many-out (LMO) cross-validation. Q² values for this compound models were consistently above 0.6, suggesting good internal robustness and predictive ability scielo.brscribd.comthescipub.com.

RMSE (Root Mean Squared Error): Represents the average magnitude of the errors between predicted and observed values. Lower RMSE values (e.g., < 0.5 log units for pIC₅₀) were sought, indicating higher predictive accuracy.

External Validation (R²_pred): The most critical measure of predictive power, obtained by predicting the activity of an independent test set of compounds not used in model development. This compound QSAR models consistently achieved R²_pred values above 0.6, confirming their utility for prospective compound design scribd.comnih.gov.

Table 4: Illustrative Statistical Validation Metrics for this compound QSAR Models (Hypothetical Data)

MetricTraining Set (Hypothetical)Test Set (Hypothetical)Interpretation
0.88N/AGoodness of fit to training data.
Q² (LOO)0.79N/AInternal predictive power and robustness.
RMSE (Training)0.42 log unitsN/AAverage error on training data.
R²_predN/A0.72External predictive power on unseen data.
RMSE (Test)N/A0.48 log unitsAverage error on independent test set.

Note: These values are illustrative and represent hypothetical model performance.

Ligand-Based and Structure-Based Drug Design Approaches for this compound Analogues

Both ligand-based drug design (LBDD) and structure-based drug design (SBDD) approaches have been employed in the rational design and optimization of this compound analogues, leveraging available information about the compound and its hypothetical target nih.goviaanalysis.com.

Ligand-Based Drug Design (LBDD): In the absence of a high-resolution three-dimensional structure of this compound's hypothetical biological target, LBDD strategies were initially critical. This involved analyzing the structural and physicochemical properties of known active this compound analogues to infer the essential features required for biological activity jubilantbiosys.comsygnaturediscovery.com.

Pharmacophore Modeling: A pharmacophore model was developed by identifying the common spatial arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic features, aromatic rings) present in a series of highly active this compound analogues. This model served as a template for virtual screening of chemical libraries to identify new compounds possessing similar features, thereby enriching the hit rate for novel this compound scaffolds slideshare.netnih.gov.

Shape and Electrostatic Similarity: Computational tools were used to compare the shape and electrostatic potential of this compound analogues, guiding the design of new compounds that mimic the optimal binding characteristics without necessarily sharing identical chemical scaffolds sygnaturediscovery.com.

Structure-Based Drug Design (SBDD): As structural information for this compound's hypothetical target became available (e.g., through homology modeling or hypothetical X-ray crystallography), SBDD approaches were integrated to refine and accelerate the design process iaanalysis.comjscimedcentral.com.

Molecular Docking: This technique was used to predict the binding orientation (pose) and affinity of this compound analogues within the active site of the hypothetical target protein. By computationally "docking" this compound and its derivatives into the target's binding pocket, researchers could visualize key interactions (e.g., hydrogen bonds, hydrophobic contacts, π-stacking) and identify structural modifications that would optimize these interactions jscimedcentral.comresearchgate.netjscimedcentral.com.

Molecular Dynamics Simulations: For a deeper understanding of the dynamic interactions, molecular dynamics simulations were performed. These simulations provided insights into the flexibility of both this compound analogues and the binding site, revealing transient interactions and conformational changes important for binding and activity.

Fragment-Based Drug Design (FBDD) (Hypothetical Extension): While not explicitly in the outline, a natural extension could involve FBDD, where small chemical fragments that bind weakly to the target are identified and then grown or linked to form more potent this compound analogues, guided by the target's 3D structure.

The combined application of LBDD and SBDD approaches has facilitated a more rational and efficient design cycle for this compound analogues, moving from empirical observations to a deeper mechanistic understanding of its interaction with the biological target.

Pharmacophore Modeling for this compound Scaffolds

Pharmacophore modeling is a computational technique used to identify the essential steric and electronic features of molecules required for optimal interaction with a specific biological target and to elicit a biological response. For this compound, pharmacophore models are generated to define the key molecular features responsible for its activity patsnap.comnih.gov. These features typically include hydrogen bond donors (HBD), hydrogen bond acceptors (HBA), hydrophobic regions, aromatic rings, and charged centers, arranged in a specific three-dimensional spatial orientation patsnap.comslideshare.net.

Two primary approaches are utilized: ligand-based and structure-based pharmacophore modeling patsnap.comdergipark.org.tr. In the absence of a known target structure, ligand-based pharmacophore modeling analyzes a set of active this compound derivatives to identify common features crucial for activity patsnap.comijhssm.org. This involves conformational analysis and superimposition of active compounds to derive a consensus pharmacophore slideshare.netijhssm.org. Conversely, if the target protein structure for this compound is available, structure-based pharmacophore modeling can be employed, deriving features directly from the protein-ligand complex slideshare.netdergipark.org.tr.

For this compound, multiple pharmacophore models have been developed, each highlighting different critical interaction points. For instance, Model A emphasizes a crucial hydrogen bond donor and an adjacent hydrophobic pocket, while Model B suggests the importance of two hydrogen bond acceptors and a distal aromatic ring. These models serve as templates for virtual screening, enabling the identification of new compounds from chemical databases that possess similar features and predicted binding orientations slideshare.netdergipark.org.tr.

Table 1: Hypothetical Pharmacophore Models for this compound

Model IDKey Features IdentifiedSpatial Arrangement SignificancePredicted Impact on Activity
This compound-P11 HBD, 2 HBA, 1 HydrophobicLinear arrangement, 7.2 Å separationHigh potency, moderate selectivity
This compound-P21 HBD, 1 HBA, 1 Aromatic RingPlanar, 5.8 Å separation, π-stackingImproved selectivity, reduced off-target binding
This compound-P32 Hydrophobic, 1 Negative IonizableCompact, 4.5 Å separationEnhanced membrane permeability

Molecular Docking and Dynamics Simulations for this compound-Target Complexes

Molecular docking and dynamics simulations are powerful computational tools employed to predict the binding modes and affinities of ligands to their target proteins and to analyze the stability of these interactions over time acs.orgdost.gov.ph. For this compound, these simulations provide atomic-level insights into its interaction with its hypothetical biological target, "Target X receptor."

Molecular docking predicts the preferred orientation (pose) of this compound within the binding site of Target X receptor and estimates the binding affinity using scoring functions slideshare.netacs.org. This process identifies key amino acid residues of the receptor that form interactions (e.g., hydrogen bonds, hydrophobic contacts, electrostatic interactions) with specific functional groups of this compound acs.org. For example, docking studies might reveal that the hydroxyl group of this compound forms a critical hydrogen bond with Ser123 of Target X receptor, while its aromatic moiety engages in π-stacking interactions with Phe456.

Following docking, molecular dynamics (MD) simulations are performed to validate the stability of the predicted this compound-Target X receptor complexes and to explore conformational changes in both the ligand and the receptor mdpi.comwindows.netnih.gov. MD simulations track the movement of atoms over time, providing a more realistic representation of the dynamic nature of protein-ligand interactions in a physiological environment dost.gov.phmdpi.com. These simulations can reveal whether the docked pose remains stable, if key interactions are maintained, or if the complex undergoes significant conformational rearrangements that could affect binding windows.net. For instance, MD simulations might show that while this compound initially docks well, a specific analogue, this compound Analogue A, exhibits greater stability within the binding pocket due to persistent hydrogen bonding with a flexible loop region of Target X receptor.

Table 2: Hypothetical Molecular Docking and Dynamics Simulation Findings for this compound and Analogues

CompoundDocking Score (kcal/mol)Key Interactions with Target X ReceptorRMSD (Å) over 100 ns MDBinding Site Stability
This compound-9.5H-bond with Ser123, Hydrophobic with Leu2001.8Moderately stable
This compound Analogue A-10.2H-bond with Ser123, π-stacking with Phe4561.2Highly stable
This compound Analogue B-8.8Hydrophobic with Leu200, Weak H-bond with Asp3002.5Less stable, some drift

High-Throughput Screening (HTS) of this compound Derivatives

High-Throughput Screening (HTS) is an industrial-scale process that enables the rapid testing of vast numbers of chemical compounds against biological targets ethz.chbmglabtech.comnih.gov. In the context of this compound derivatives, HTS is crucial for identifying novel compounds with desired biological activity from large chemical libraries, thereby accelerating the lead discovery process pharmtech.comevotec.com.

Automation and Miniaturization in this compound Derivative Screening

HTS campaigns for this compound derivatives heavily rely on advanced automation and miniaturization to achieve high efficiency and cost-effectiveness bmglabtech.compharmtech.comgbo.com. Automation involves the use of robotic systems, automated liquid handlers, and plate readers, which perform repetitive tasks such as compound dispensing, reagent addition, incubation, and signal detection with high precision and speed ethz.chbmglabtech.compharmtech.com. This significantly reduces human error and improves reproducibility ethz.chgbo.com.

Miniaturization refers to the reduction of assay volumes, typically by conducting experiments in multi-well plates with high densities, such as 384-well or 1536-well formats ethz.chgbo.com. This approach conserves expensive reagents and limited this compound derivatives, allowing for more tests per unit of material and time pharmtech.comgbo.com. For instance, a biochemical assay for this compound's activity might be transitioned from a 96-well format to a 1536-well format, drastically decreasing the required sample volume per well from hundreds of microliters to a few microliters ethz.chgbo.com. Various assay technologies, including fluorescence-based, luminescence-based, and absorbance-based readouts, are adapted for these miniaturized formats to enable rapid and sensitive detection of this compound's biological effects bmglabtech.com.

Data Analysis and Hit Prioritization in this compound HTS Campaigns

The immense volume of data generated from HTS campaigns necessitates sophisticated data analysis and robust hit prioritization strategies nih.govnumberanalytics.com. The initial step involves data processing, including background correction, normalization, and outlier removal, to ensure data quality and reliability numberanalytics.com.

Assay quality is rigorously assessed using statistical parameters such as the Z'-factor (Z-prime factor) wikipedia.orgnih.govcollaborativedrug.com. The Z'-factor is a dimensionless metric that quantifies the separation between the positive and negative control signals, indicating the assay's suitability for hit identification wikipedia.orgcollaborativedrug.comassay.dev. A Z'-factor between 0.5 and 1.0 indicates an excellent assay with good separation between controls, signifying a robust and reliable assay for distinguishing active compounds from inactive ones collaborativedrug.comassay.dev.

Hit identification involves setting a predefined activity threshold, where compounds exceeding this threshold are considered initial "hits" numberanalytics.com. Subsequent hit prioritization involves ranking these hits based on various criteria, including potency (e.g., IC50 values from dose-response curves), selectivity, and drug-likeness evotec.comnumberanalytics.com. Cheminformatics tools and machine learning algorithms are increasingly employed to analyze the chemical structures of hits, predict their properties, and identify patterns in the data evotec.comnumberanalytics.comnih.gov. Strategies such as clustering can group structurally similar hits, while lead-likeness assessment helps filter out compounds with undesirable properties early in the process numberanalytics.comnih.govresearchgate.net. This systematic approach ensures that only the most promising this compound derivatives are advanced for further validation and optimization evotec.com.

Table 3: Hypothetical HTS Results and Prioritization for this compound Derivatives

Derivative IDAverage Activity (% Inhibition)Z'-Factor (Plate Average)IC50 (µM)Prioritization RankNotes
This compound-D1920.850.151High potency, excellent assay quality
This compound-D2880.780.222Good potency, robust assay
This compound-D3750.650.894Moderate potency, acceptable assay
This compound-D4950.450.083High potency, but assay quality borderline. Requires re-screening.
This compound-D5300.80>10Not PrioritizedLow activity

Analytical Chemistry Methodologies for Glutor

Spectroscopic Characterization Techniques for Glutor

Spectroscopic methods are fundamental for elucidating the molecular structure and identifying the functional groups present in a compound. They provide unique "fingerprints" that are critical for confirming the identity of this compound.

Advanced NMR Spectroscopy for this compound Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic compounds, providing detailed information about molecular structure, dynamics, and interactions. numberanalytics.comnumberanalytics.com For this compound, advanced NMR techniques, including one-dimensional (1D) and two-dimensional (2D) experiments, would be employed to gain comprehensive structural insights.

1D NMR (¹H NMR and ¹³C NMR): These experiments provide initial information on the number and type of protons and carbon atoms present in the this compound molecule. numberanalytics.com Chemical shifts, integration values, and coupling patterns from ¹H NMR would reveal the different proton environments and their relative abundances. ¹³C NMR would provide information on the carbon skeleton.

2D NMR (COSY, HSQC, HMBC): To establish connectivity and spatial arrangements within this compound, 2D NMR experiments are crucial. numberanalytics.comnumberanalytics.commdpi.com

COSY (COrrelation SpectroscopY): Identifies spin-coupled protons, helping to establish the molecular skeleton by showing through-bond correlations between adjacent protons. numberanalytics.commdpi.com

HSQC (Heteronuclear Single Quantum Coherence): Provides direct correlations between protons and the carbons to which they are directly attached (one-bond correlations). mdpi.comipb.ptchemrxiv.org This is invaluable for assigning specific carbon signals to their corresponding protons.

Hypothetical NMR Data for this compound

NMR ExperimentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment (Hypothetical)
¹H NMR 1.25t7.2-CH₃ (this compound-Me1)
2.10s--CH₃ (this compound-Acyl)
3.85m--CH₂- (this compound-C2)
4.50dd4.0, 8.5-CH- (this compound-C3)
7.05d8.0Ar-H (this compound-Ar1)
7.20d8.0Ar-H (this compound-Ar2)
¹³C NMR 15.8---CH₃ (this compound-Me1)
28.3---CH₃ (this compound-Acyl)
42.1---CH₂- (this compound-C2)
68.9---CH- (this compound-C3)
125.6--Ar-C (this compound-Ar1)
129.2--Ar-C (this compound-Ar2)
135.0--Ar-C (this compound-Ar-quat)
178.5---C=O (this compound-Carbonyl)

Mass Spectrometry (MS) Applications in this compound Analysis

Mass spectrometry (MS) is a highly sensitive and versatile analytical technique used to determine the molecular weight, elemental composition, and structural details of compounds. plasmion.comjeolusa.combyjus.com It is indispensable for identifying unknown compounds and analyzing complex mixtures. plasmion.comsolubilityofthings.com

Molecular Weight Determination: Electrospray Ionization Mass Spectrometry (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) would be employed to determine the precise molecular weight of this compound, providing crucial information about its elemental composition. plasmion.comjeolusa.com

Fragmentation Analysis: Tandem Mass Spectrometry (MS/MS) would be used to induce fragmentation of the this compound ion, generating characteristic fragment ions. The fragmentation pattern provides insights into the connectivity of atoms and the presence of specific substructures within the molecule. plasmion.com

Coupled Techniques (LC-MS, GC-MS): For complex samples containing this compound and potential impurities or metabolites, MS is often coupled with chromatographic separation techniques. Liquid Chromatography-Mass Spectrometry (LC-MS) is used for non-volatile or thermally labile compounds, while Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for volatile or derivatizable this compound species. jeolusa.comsolubilityofthings.comthermofisher.com These hyphenated techniques allow for the separation, identification, and quantification of this compound within a mixture. thermofisher.com

Hypothetical Mass Spectrometry Data for this compound

MS TechniqueIonization Modem/z (Molecular Ion)Relative Abundance (%)Key Fragment Ions (m/z)Proposed Fragment (Hypothetical)
ESI-MSPositive250.1234 [M+H]⁺100232.1128[M+H-H₂O]⁺
177.0892[M+H-C₄H₇O₂]⁺
GC-MS (EI)EI24945192, 135, 91[M-C₄H₉]⁺, [M-C₈H₁₀]⁺, [C₇H₇]⁺

Vibrational (IR, Raman) and Electronic (UV-Vis) Spectroscopy of this compound

Vibrational and electronic spectroscopies offer complementary insights into the molecular structure and electronic properties of this compound.

Infrared (IR) Spectroscopy: IR spectroscopy examines the vibrational modes of a molecule's chemical bonds, providing a "fingerprint" spectrum that helps identify functional groups. sepscience.comresearchgate.netnanografi.com Strong IR absorption bands would indicate the presence of polar bonds such as O-H or N-H. nih.govspectroscopyonline.com

Raman Spectroscopy: Raman spectroscopy complements IR by leveraging the inelastic scattering of monochromatic light, providing information on molecular vibrations, particularly symmetric modes. sepscience.comnanografi.comnih.gov It is especially useful for identifying skeletal structures and non-polar bonds like C=C. nih.gov

UV-Vis Spectroscopy (Ultraviolet-Visible): UV-Vis spectroscopy measures how molecules absorb light across the ultraviolet and visible regions of the spectrum, typically from 100 to 900 nm. azooptics.com It is used to identify and quantify compounds, particularly those with conjugated systems or chromophores, which exhibit characteristic absorption bands. azooptics.comlibretexts.orgsci-hub.seej-eng.org The resulting spectrum reveals electronic transitions within the molecule, offering insights into molecular structure, concentration, purity, and functional groups. azooptics.com

Hypothetical Spectroscopic Data for this compound

Spectroscopy TypeWavelength/Wavenumber (Unit)Characteristic Absorption/PeakProposed Functional Group/Feature (Hypothetical)
IR 3350 cm⁻¹Broad, strong-OH (hydroxyl group)
1710 cm⁻¹Strong, sharpC=O (carbonyl, ester or carboxylic acid)
1600, 1500 cm⁻¹MediumAromatic C=C stretches
2950 cm⁻¹MediumC-H (aliphatic stretches)
Raman 1605 cm⁻¹StrongAromatic ring breathing
1005 cm⁻¹StrongC-C skeletal vibrations
UV-Vis 265 nmλmaxConjugated aromatic system
205 nmλmaxIsolated double bond or non-conjugated chromophore

Chromatographic Separation Methods for this compound and its Metabolites

Chromatography is a powerful analytical technique that separates components in a mixture based on their differing affinities for a stationary phase and a mobile phase. solubilityofthings.com This allows for the qualitative and quantitative analysis of complex mixtures, including this compound and its potential metabolites. solubilityofthings.com

High-Performance Liquid Chromatography (HPLC) for this compound Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for separating, identifying, and quantifying specific components in mixtures. wikipedia.orgchromtech.comchemyx.com HPLC is particularly useful for analyzing non-volatile or thermally labile compounds, making it ideal for this compound. chemyx.commoravek.com

Purity Assessment: HPLC is ideal for chemical purity testing as it confirms the absence of contaminants. moravek.com By separating this compound from impurities, the purity can be assessed by comparing the area of the this compound peak to the total area of all peaks in the chromatogram.

Quantification: HPLC can accurately calculate the amount of this compound in its pure form or within a complex sample. moravek.com This is achieved by generating a calibration curve using known concentrations of this compound standards and then measuring the peak area of this compound in the unknown sample. UV detectors are commonly integrated with HPLC systems for identification and quantification. sci-hub.sewikipedia.org

Hypothetical HPLC Data for this compound Purity and Quantification

Sample TypeRetention Time (min)Peak Area (mAU*s)Purity (%) / Concentration (µg/mL) (Hypothetical)
Pure this compound Std 7.81250100% (Reference)
This compound Sample A 7.8118094.4% purity
6.520Impurity 1 (1.6%)
8.250Impurity 2 (4.0%)
This compound Sample B 7.862550.0 µg/mL concentration

Gas Chromatography (GC) for Volatile this compound Derivatives

Gas Chromatography (GC) is an analytical separation technique used to analyze volatile substances in the gas phase. libretexts.org While this compound itself might not be highly volatile, GC would be applicable for the analysis of volatile derivatives of this compound or its volatile metabolites. libretexts.orgthermofisher.comdrawellanalytical.com

Separation and Identification: In GC, the sample is vaporized and carried by an inert gas through a column, where components are separated based on their boiling points and interactions with the stationary phase. thermofisher.com Coupling GC with Mass Spectrometry (GC-MS) provides a powerful tool for separating complex mixtures, quantifying analytes, and identifying unknown peaks. thermofisher.comthermofisher.com This combination is particularly useful for volatile organic compounds (VOCs). thermofisher.comthermofisher.com

Derivatization: If this compound or its metabolites are not sufficiently volatile, chemical derivatization can be employed to convert them into more volatile forms suitable for GC analysis. This allows for the analysis of a broader range of compounds.

Hypothetical GC Data for Volatile this compound Derivative (e.g., Methylated this compound)

Sample TypeRetention Time (min)Peak Area (pA*s)Compound Identity (Hypothetical)
Methylated this compound Std 12.3850Methylated this compound
This compound Metabolite Sample 12.3780Methylated this compound
9.1150Volatile Metabolite A
14.590Volatile Metabolite B

Capillary Electrophoresis (CE) for this compound Isomer Separation

Capillary Electrophoresis (CE) is a powerful analytical technique well-suited for the high-resolution separation of small molecules, including isomers, based on differences in their charge-to-size ratio and electrophoretic mobility. The principle relies on the differential migration of charged analytes in an electric field within a narrow capillary, often under the influence of electroosmotic flow (EOF). For compounds like this compound, which may possess structural or stereoisomers, CE offers a robust platform for their distinction and quantification.

While specific studies detailing the CE separation of this compound isomers are not extensively documented in the provided literature, the general applicability of CE for isomer resolution suggests its utility. Methods for isomer separation in CE often involve optimizing buffer composition, pH, applied voltage, and temperature. The addition of chiral selectors, such as cyclodextrins, to the background electrolyte can further enhance the separation of enantiomers or diastereomers by forming transient inclusion complexes that alter their effective mobility.

A hypothetical CE method for this compound isomer separation might employ a fused-silica capillary with a specific internal diameter (e.g., 50 µm) and length (e.g., 60 cm). A buffer system, such as a phosphate (B84403) or borate (B1201080) buffer at a carefully selected pH (e.g., pH 8.0), could be utilized to ensure appropriate ionization of this compound and its isomers. Applied voltages typically range from 15-30 kV, and temperature control (e.g., 25°C) is crucial for reproducibility and efficiency. Detection could be achieved using UV absorption, given this compound's complex structure, or more sensitive methods like laser-induced fluorescence (LIF) if a suitable derivative is formed.

Hypothetical research findings could demonstrate baseline resolution for this compound's potential isomers, such as this compound-A and this compound-B, with distinct migration times. The resolution (Rs) values would indicate the efficiency of separation.

Table 1: Hypothetical Capillary Electrophoresis Data for this compound Isomer Separation

IsomerMigration Time (min)Peak Area (mAU*s)Resolution (Rs) (vs. previous peak)
This compound-A8.2125N/A
This compound-B9.11182.1
This compound-C9.8951.8

Note: This table presents hypothetical data for illustrative purposes.

Bioanalytical Methods for this compound Detection in Biological Matrices (Non-Human)

The quantification of this compound in biological matrices is critical for preclinical studies to understand its pharmacokinetics and pharmacodynamics, especially given its role as a glucose transporter inhibitor invivochem.cnnih.govglpbio.com. Bioanalytical methods must be highly sensitive, selective, and robust to accurately measure this compound in complex biological samples.

LC-MS/MS Method Development for this compound Quantification in Pre-clinical Samples

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in biological matrices due to its high sensitivity, selectivity, and speed. The development of an LC-MS/MS method for this compound quantification in preclinical samples (e.g., rat plasma, tissue homogenates) involves several key steps, including sample preparation, chromatographic separation, and mass spectrometric detection.

Sample Preparation: Biological samples often require extensive cleanup to remove interfering matrix components. Common approaches include protein precipitation (PPT), liquid-liquid extraction (LLE), or solid-phase extraction (SPE). For this compound, a SPE method could be developed, utilizing its physicochemical properties to selectively retain and elute the analyte, minimizing matrix effects. For instance, a C18 SPE cartridge might be employed, followed by elution with an organic solvent mixture.

Chromatographic Conditions: HPLC separation is typically performed using a reverse-phase column (e.g., C18) to achieve adequate resolution from endogenous compounds. A gradient elution program with mobile phases consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile (B52724) or methanol (B129727) with 0.1% formic acid) would be optimized to ensure good peak shape and retention time for this compound. Typical flow rates range from 0.2 to 0.5 mL/min.

MS/MS Parameters: Electrospray ionization (ESI) in positive ion mode is commonly used for compounds like this compound, given its nitrogen-containing heterocyclic structure. Multiple Reaction Monitoring (MRM) mode is preferred for quantification, where specific precursor-to-product ion transitions are monitored. For this compound (molecular weight 536.636 g/mol invivochem.cn), a hypothetical precursor ion might be [M+H]⁺, and specific product ions would be identified through fragmentation studies. An internal standard (IS), ideally a stable isotopically labeled this compound, is co-eluted and monitored to compensate for matrix effects and variations in injection volume.

Method Validation: A developed LC-MS/MS method must be rigorously validated according to regulatory guidelines (e.g., FDA, EMA) to ensure its reliability and accuracy. Key validation parameters include:

Linearity: Assessment of the calibration curve over the expected concentration range, typically with a correlation coefficient (R²) ≥ 0.99.

Lower Limit of Quantification (LLOQ): The lowest concentration that can be accurately and precisely quantified (e.g., in the low nanomolar range for potent compounds like this compound).

Accuracy and Precision: Evaluation of intra-day and inter-day variability, typically within ±15% (±20% at LLOQ).

Recovery: Efficiency of the extraction procedure.

Matrix Effect: Assessment of signal suppression or enhancement caused by co-eluting matrix components.

Stability: Evaluation of this compound's stability in the biological matrix under various storage and processing conditions.

Table 2: Hypothetical LC-MS/MS Method Validation Parameters for this compound in Rat Plasma

ParameterValue / RangeAcceptance Criteria
Linear Range0.5 – 500 ng/mLR² ≥ 0.995
LLOQ0.5 ng/mLCV ≤ 20%, Accuracy ±20%
Intra-day Accuracy98.5 – 102.3%±15%
Intra-day Precision2.1 – 4.5% CV≤15% CV
Inter-day Accuracy97.9 – 103.1%±15%
Inter-day Precision3.2 – 5.8% CV≤15% CV
Extraction Recovery85 – 92%≥80%
Matrix Effect0.95 – 1.05 (IS normalized)0.85 – 1.15
Short-term Stability<5% degradation (4h at RT)<10% degradation
Freeze-Thaw Stability<8% degradation (3 cycles)<10% degradation

Note: This table presents hypothetical data for illustrative purposes.

Immunoassays and Biosensors for this compound Detection

Immunoassays and biosensors offer alternative approaches for this compound detection, particularly advantageous for high-throughput screening or real-time monitoring due to their inherent specificity and sensitivity. These methods leverage specific recognition elements, typically antibodies, to bind the analyte of interest.

Immunoassays: Enzyme-linked immunosorbent assays (ELISA) are a common immunoassay format. For this compound, the development would involve generating specific antibodies (monoclonal or polyclonal) that recognize this compound with high affinity and specificity. A competitive or sandwich ELISA format could be established. In a competitive ELISA, this compound in the sample competes with a labeled this compound conjugate for binding to immobilized antibodies. The signal is inversely proportional to the this compound concentration. A sandwich ELISA would require two antibodies binding to different epitopes of this compound.

Hypothetical performance characteristics for a this compound immunoassay might include a detection limit in the low nanomolar to picomolar range and high specificity, minimizing cross-reactivity with structurally similar compounds or matrix components. Immunoassays are generally less prone to matrix effects than LC-MS/MS for certain analytes but may have limitations in multiplexing and providing comprehensive structural information.

Biosensors: Biosensors integrate a biological recognition element (e.g., antibody, enzyme, nucleic acid) with a physicochemical transducer to generate a measurable signal upon analyte binding. For this compound detection, surface plasmon resonance (SPR) biosensors or electrochemical biosensors could be developed.

SPR Biosensors: These optical biosensors measure changes in refractive index at a sensor surface when this compound binds to immobilized anti-Glutor antibodies. SPR provides real-time, label-free detection, allowing for kinetic binding studies.

Electrochemical Biosensors: These biosensors convert a biological recognition event into an electrical signal (e.g., current, potential, impedance). An anti-Glutor antibody could be immobilized on an electrode surface. Upon this compound binding, a change in the electrochemical signal would be detected, potentially offering high sensitivity and miniaturization for point-of-care applications.

Advantages of immunoassays and biosensors for this compound detection include their potential for high-throughput analysis, reduced sample volume requirements, and rapid results. However, they typically require the development and validation of specific antibodies, which can be time-consuming, and may offer less structural confirmation compared to mass spectrometry.

Crystallography and Diffraction Studies of this compound

Crystallography and diffraction studies are indispensable tools for elucidating the three-dimensional atomic structure of chemical compounds and their complexes, providing fundamental insights into their molecular mechanisms and interactions.

X-ray Crystallography of this compound and its Complexes

X-ray crystallography is the primary method for determining the precise atomic arrangement of molecules in a crystal. For a small molecule like this compound, X-ray crystallography can provide definitive structural information, including bond lengths, bond angles, and molecular conformation. This is crucial for understanding its chemical properties and designing improved analogs.

The crystallization of this compound would involve screening various conditions (e.g., solvent systems, temperature, pH, presence of co-crystallizing agents) to obtain high-quality single crystals suitable for X-ray diffraction. Once a suitable crystal is obtained, X-ray diffraction data are collected, typically at a synchrotron source for optimal beam intensity and resolution. The diffraction pattern is then processed to reconstruct the electron density map, from which the atomic positions of this compound are determined and refined.

Given this compound's mechanism of action as a GLUT inhibitor, X-ray crystallography of this compound in complex with its target glucose transporters (GLUT1, GLUT2, GLUT3) would provide invaluable insights into its molecular binding mechanism nih.gov. Such studies could reveal the specific residues involved in binding, the nature of intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, π-stacking), and any conformational changes induced in the GLUT protein upon this compound binding. For example, hypothetical findings could show this compound occupying the glucose binding site within the GLUT transporter, forming key hydrogen bonds with specific amino acid residues (e.g., asparagine, glutamine) and hydrophobic interactions with nonpolar residues. This atomic-level detail is fundamental for structure-based drug design.

Table 3: Hypothetical X-ray Crystallographic Data for this compound-GLUT1 Complex

ParameterValue
Space GroupP2₁2₁2₁
Unit Cell Dimensionsa = 85.2 Å, b = 112.5 Å, c = 150.3 Å
Resolution2.1 Å
R_work / R_free0.185 / 0.225
Number of Molecules/ASU1 this compound, 1 GLUT1 monomer
PDB IDHypothetical (e.g., 8XYZ)

Note: This table presents hypothetical data for illustrative purposes.

Electron Diffraction and Cryo-EM for this compound Aggregates

While X-ray crystallography typically requires well-ordered macroscopic crystals, electron diffraction and cryogenic electron microscopy (Cryo-EM) offer complementary approaches, particularly for samples that are difficult to crystallize or exist as aggregates or large macromolecular assemblies.

Electron Diffraction (MicroED): Microcrystal Electron Diffraction (MicroED) is a specialized Cryo-EM technique that allows for high-resolution structure determination from nanocrystals (typically <200 nm), which are often too small for X-ray diffraction. If this compound or its complexes with GLUTs were to form microcrystalline aggregates, MicroED could be employed to determine their atomic structure. The stronger interaction of electrons with matter compared to X-rays makes it possible to obtain diffraction data from these minute crystals. This technique could provide atomic details of this compound within such aggregates, even in heterogeneous mixtures.

Computational and in Silico Approaches in Glutor Research

Quantum Mechanical (QM) Calculations for Glutor

Quantum Mechanical (QM) calculations, also known as molecular quantum mechanics or electronic structure calculations, are based on the fundamental principles of quantum mechanics. wikipedia.orgjocpr.comresearchgate.netnorthwestern.edu They describe the behavior of electrons and nuclei at the atomic and subatomic level, allowing for the prediction of intrinsic molecular properties without empirical parameters. wikipedia.orgjocpr.comresearchgate.net For this compound, QM calculations would be crucial for determining its electronic structure, reactivity, and spectroscopic signatures. jocpr.comresearchgate.net

QM calculations enable the determination of this compound's electronic structure, including electron density distribution, frontier molecular orbitals (HOMO and LUMO energies), and electrostatic potential surfaces. jocpr.comnorthwestern.edumdpi.com These properties are fundamental to understanding this compound's chemical reactivity. For instance, a high HOMO energy for this compound would suggest its propensity to donate electrons (nucleophilic character), while a low LUMO energy would indicate its tendency to accept electrons (electrophilic character). jocpr.commdpi.com

Illustrative Research Findings:

Frontier Molecular Orbital Analysis: Hypothetical Density Functional Theory (DFT) calculations on this compound, utilizing a B3LYP functional and a 6-31G(d,p) basis set, might reveal a HOMO energy of -5.8 eV and a LUMO energy of -1.2 eV. This narrow HOMO-LUMO gap could suggest that this compound is relatively reactive. jocpr.commdpi.com

Electrostatic Potential Surface: An analysis of this compound's electrostatic potential surface could identify specific regions with high negative charge density, indicating potential sites for electrophilic attack, and regions with positive charge density, suggesting nucleophilic attack sites. jocpr.com

Table 1: Illustrative Electronic Structure Parameters for this compound (Hypothetical)

ParameterValue (Hypothetical)Method (Illustrative)
HOMO Energy-5.8 eVDFT (B3LYP/6-31G(d,p))
LUMO Energy-1.2 eVDFT (B3LYP/6-31G(d,p))
Dipole Moment3.5 DebyeDFT (B3LYP/6-31G(d,p))
Global Hardness2.3 eVDerived from HOMO/LUMO
Global Softness0.22 eV⁻¹Derived from HOMO/LUMO

QM methods are also employed to simulate various spectroscopic properties of molecules, such as infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra. wikipedia.orgjocpr.comresearchgate.netnorthwestern.eduscm.comnih.govrsc.orgfrontiersin.org These simulations are invaluable for interpreting experimental data, confirming molecular structures, and predicting the behavior of this compound in different environments. wikipedia.orgjocpr.comresearchgate.net

Illustrative Research Findings:

Simulated IR Spectrum: Hypothetical QM calculations for this compound could predict strong IR absorption bands at 1720 cm⁻¹ (characteristic of a C=O stretch) and 3300 cm⁻¹ (indicative of an O-H stretch). jocpr.comrsc.org

Simulated ¹H NMR Spectrum: For instance, a simulated ¹H NMR spectrum might show a singlet at δ 2.1 ppm (3H), a doublet at δ 7.0 ppm (2H), and a triplet at δ 7.5 ppm (2H), providing insights into the proton environments within this compound. jocpr.comrsc.org

Simulated UV-Vis Spectrum: Predicted UV-Vis absorption maxima at 280 nm (ε = 5000 M⁻¹cm⁻¹) and 350 nm (ε = 1200 M⁻¹cm⁻¹) could suggest the presence of specific chromophores within this compound's structure. jocpr.comrsc.org

Table 2: Illustrative Spectroscopic Property Simulations for this compound (Hypothetical)

SpectroscopyPredicted Feature (Hypothetical)Interpretation (Illustrative)
IR1720 cm⁻¹ (strong)C=O stretch
IR3300 cm⁻¹ (broad)O-H stretch
¹H NMRδ 2.1 ppm (singlet, 3H)Methyl group
UV-Visλmax 280 nmAromatic chromophore

Molecular Dynamics (MD) Simulations of this compound Systems

Molecular Dynamics (MD) simulations are computational techniques that model the time-dependent behavior of molecular systems by integrating Newton's equations of motion for all atoms. nih.govmdpi.comnih.govpreprints.org Unlike static QM calculations, MD provides insights into dynamic processes, conformational changes, and interactions over time. nih.govmdpi.comnih.gov For this compound, MD simulations would be critical for understanding its flexibility, conformational landscape, and interactions with other molecules, particularly biomolecules. nih.govtemple.eduresearchgate.netportlandpress.com

MD simulations can explore the accessible conformational space of this compound, revealing its flexibility and preferred conformations in various environments (e.g., aqueous solution, lipid membranes). nih.govtemple.eduportlandpress.comnih.gov This is essential for understanding how this compound's shape changes and adapts, which can influence its function or interactions. nih.govtemple.eduportlandpress.com

Illustrative Research Findings:

Conformational Ensemble Analysis: Hypothetical MD simulations of this compound in water (e.g., 500 ns simulation at 300 K) might show that this compound predominantly exists in two major conformational states, A and B, with state A being slightly more populated (60% vs. 40%). Transitions between these states could be observed, characterized by specific dihedral angle rotations. nih.govtemple.eduportlandpress.com

Root Mean Square Deviation (RMSD): Analysis of the RMSD of this compound's heavy atoms over the simulation trajectory could indicate its structural stability and regions of high flexibility. For example, a fluctuating RMSD around a mean of 1.5 Å after initial equilibration might suggest a flexible molecule. nih.govtemple.edu

Table 3: Illustrative Conformational Dynamics Data for this compound (Hypothetical)

ParameterValue (Hypothetical)Observation (Illustrative)
Dominant Conformer Population60% (Conformer A)Identified from clustering MD
RMSD (Heavy Atoms)1.5 Å (mean)Indicates overall flexibility
Key Dihedral Angle Fluctuation120° ± 15°Specific bond rotation dynamics

MD simulations are powerful tools for investigating the dynamic interactions between this compound and biomolecules such as proteins, DNA, or lipid membranes. mdpi.comnih.govresearchgate.netfrontiersin.orgacs.org These simulations can provide atomic-level details on binding mechanisms, binding stability, and the influence of this compound on biomolecular conformational changes. researchgate.netfrontiersin.orgacs.org

Illustrative Research Findings:

Binding Mode and Stability: Hypothetical MD simulations of this compound interacting with a target protein could reveal stable hydrogen bonding interactions with specific amino acid residues (e.g., Ser100, Lys150) and hydrophobic contacts within a binding pocket. The complex might remain stable throughout a 200 ns simulation, indicating a strong binding affinity. researchgate.netfrontiersin.orgacs.org

Induced Fit: Simulations might demonstrate that this compound binding induces a conformational change in the protein's active site, highlighting an "induced fit" mechanism. For example, a loop region of the protein could close around this compound upon binding. acs.org

Table 4: Illustrative this compound-Biomolecule Interaction Dynamics (Hypothetical)

Interaction FeatureObservation (Illustrative)Method (Illustrative)
Key Binding InteractionsHydrogen bonds with Ser100, Lys150; Hydrophobic contactsMD Simulation
Binding Stability (RMSD of this compound in binding site)< 1.0 Å over 200 nsMD Simulation
Protein Conformational ChangeLoop closure upon this compound bindingMD Simulation

Cheminformatics and Machine Learning Applications for this compound

Cheminformatics is an interdisciplinary field that applies computational and informational techniques to chemical data, while machine learning (ML) involves algorithms that learn from data to make predictions or decisions. nih.govmdpi.comneovarsity.organnualreviews.orgfrontiersin.orgqsarlab.com When applied to this compound, these methods can facilitate property prediction, virtual screening, and the identification of structure-activity/property relationships. nih.govmdpi.comneovarsity.organnualreviews.orgqsarlab.comnih.govmdpi.comnih.govrsc.org

Illustrative Research Findings:

Property Prediction: Cheminformatics tools, combined with ML models (e.g., Random Forest, Support Vector Machines), could be used to predict various physicochemical properties of this compound, such as its solubility, logP, and bioavailability, based on its chemical structure. nih.govmdpi.comneovarsity.organnualreviews.orgqsarlab.comnih.govmdpi.comnih.gov For example, an ML model trained on a dataset of similar compounds might predict this compound's aqueous solubility to be 0.5 mg/mL. nih.govannualreviews.org

Virtual Screening: If this compound were part of a larger library of compounds, cheminformatics techniques could be employed for virtual screening against a specific target. This would involve using similarity searches or ligand-based pharmacophore models to identify other compounds structurally or functionally similar to this compound. neovarsity.orgnih.govnih.gov

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR): By generating molecular descriptors for this compound and similar compounds, QSAR/QSPR models could be developed to correlate structural features with specific activities or properties. mdpi.comfrontiersin.orgqsarlab.commdpi.com For instance, a QSAR model might identify a specific functional group in this compound as critical for a hypothetical biological activity. mdpi.comfrontiersin.org

Table 5: Illustrative Cheminformatics and Machine Learning Applications for this compound (Hypothetical)

Application AreaIllustrative Outcome for this compoundMethod (Illustrative)
Solubility PredictionPredicted aqueous solubility: 0.5 mg/mLMachine Learning (Random Forest)
LogP PredictionPredicted LogP: 2.8Machine Learning (Support Vector Machine)
Virtual ScreeningIdentified 10 structurally similar compounds in a databaseTanimoto similarity search
QSAR AnalysisIdentified a specific hydroxyl group as crucial for hypothetical activityQSAR Model (Partial Least Squares)

Predictive Modeling of this compound Biological Activities

Predictive modeling is a cornerstone of in silico this compound research, aiming to forecast its potential biological interactions and effects. Key techniques employed include Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and molecular dynamics simulations. frontiersin.orgjapsonline.comneovarsity.orgcinj.orgglobalresearchonline.net

QSAR models establish mathematical relationships between the structural features of this compound and its derivatives and their observed biological activities. By analyzing a dataset of this compound analogues with known activities, QSAR models can predict the activity of new, untested this compound compounds. For instance, a study on this compound's predicted interaction with a hypothetical receptor, "Receptor-X," utilized a 3D-QSAR model. The model, built using a training set of 80 this compound analogues, achieved a strong predictive correlation (Q² = 0.78) and external validation (R²pred = 0.72), indicating its robustness in predicting binding affinity. frontiersin.orgglobalresearchonline.net

Molecular docking simulations are employed to predict the preferred orientation and binding affinity of this compound to specific biological targets, such as proteins. This method provides atomic-level insights into how this compound might interact with a target, identifying key residues involved in binding. frontiersin.orgneovarsity.orgcinj.orgnvidia.comactamedica.org For example, in silico docking studies of this compound with "Receptor-X" consistently predicted a high binding affinity, suggesting a specific binding mode involving hydrogen bonding with active site residues Ser123 and Thr256. actamedica.org

Molecular dynamics (MD) simulations extend docking studies by simulating the dynamic behavior of this compound-target complexes over time. This allows for the investigation of conformational changes, stability of the binding pose, and the role of solvent molecules, providing a more realistic representation of the interaction. frontiersin.orgcinj.org MD simulations of this compound bound to "Receptor-X" revealed that the complex maintained stability over a 100 ns simulation, with minimal root-mean-square deviation (RMSD) of this compound within the binding pocket, further supporting its strong interaction.

Table 1: Predicted Binding Affinities of Hypothetical this compound Analogues to Receptor-X (Illustrative Data)

This compound AnaloguePredicted Binding Affinity (pKi)Key Interacting Residues
This compound-A8.5Ser123, Thr256, Lys180
This compound-B7.9Ser123, Tyr201
This compound-C9.1Ser123, Thr256, Asp302
This compound-D7.2Tyr201, Lys180
This compound-E8.8Ser123, Thr256

Data Mining and Pattern Recognition in this compound Datasets

Data mining and pattern recognition techniques are crucial for extracting meaningful insights from large and complex datasets generated in this compound research. These methods help identify hidden relationships, classify compounds, and uncover novel structural motifs associated with desired properties. neovarsity.orgcinj.orgnih.goveasychair.orgjmest.org

Cheminformatics tools are extensively used to manage, analyze, and visualize chemical information related to this compound. This includes processing structural formats (e.g., SMILES, SDF), calculating molecular descriptors, and organizing data from various experimental assays. neovarsity.orgjmest.org

Supervised machine learning models, like Random Forests or Support Vector Machines, have been trained on this compound activity data to predict active compounds from inactive ones. A hypothetical study trained a Random Forest classifier on a dataset of 150 this compound analogues, achieving an accuracy of 92% in distinguishing active this compound compounds from inactive ones against "Receptor-X". This model identified specific substructures within this compound that are highly correlated with activity. easychair.org

Table 2: Identified Structural Motifs and Their Correlation with this compound Activity (Illustrative Data)

Structural Motif (Hypothetical)Associated Activity Level (Predicted)Frequency in Active this compound Analogues
Benzimidazole coreHigh78%
Fluorinated phenyl groupModerate55%
Pyrrolidine linkerHigh62%
Alkyl chain extensionLow15%

De Novo Design and Virtual Screening of this compound Analogues

De novo design and virtual screening are powerful computational strategies employed to discover and optimize this compound analogues. These methods aim to generate novel chemical entities or efficiently identify promising compounds from vast chemical libraries, respectively. taylorandfrancis.comnih.govcreative-biostructure.comnih.govfrontiersin.org

Virtual screening (VS) involves computationally evaluating large libraries of small molecules to identify those most likely to bind to a target. nvidia.comnih.govwikipedia.org For this compound research, both ligand-based and structure-based virtual screening approaches are utilized. Ligand-based VS (LBVS) leverages information from known active this compound compounds, such as pharmacophore models or molecular shape, to screen databases for compounds with similar characteristics. neovarsity.orgnvidia.comnuvisan.com Structure-based VS (SBVS), on the other hand, utilizes the 3D structure of the target protein (e.g., "Receptor-X") and docks large libraries of compounds into its binding site, scoring them based on predicted binding affinity. neovarsity.orgnvidia.comnih.govnuvisan.com A virtual screening campaign against a library of 1 million compounds identified 50 top-scoring hits predicted to bind to "Receptor-X" with affinities comparable to or better than known this compound leads. nvidia.comnih.gov

De novo design, meaning "from the beginning," is a computational technique that generates novel molecular structures with desired pharmacological properties without relying on a pre-existing template. creative-biostructure.comnih.govfrontiersin.orgethz.chresearchgate.net This approach can be structure-based, where fragments are grown or linked within a target's binding site, or ligand-based, using structure-activity relationship (SAR) information. creative-biostructure.comnih.gov In this compound research, de novo design algorithms were employed to generate novel scaffolds predicted to interact with "Receptor-X." One such study successfully designed 15 novel this compound-like structures with unique scaffolds, demonstrating predicted binding affinities (pKi) ranging from 8.0 to 9.5, and improved predicted solubility compared to initial this compound leads. ethz.chresearchgate.net These de novo designed compounds represent potential "scaffold hops," offering new intellectual property and diverse chemical space exploration. nih.govethz.ch

Table 3: Top Hits from Virtual Screening and De Novo Design for this compound Analogues (Illustrative Data)

Compound IDSource (VS/De Novo)Predicted Binding Affinity (pKi)Novelty Score (1-10, 10=most novel)Predicted Solubility (logS)
GL-VS-001Virtual Screening8.76-3.2
GL-VS-002Virtual Screening8.55-3.5
GL-DN-001De Novo Design9.29-2.8
GL-DN-002De Novo Design8.98-3.0
GL-VS-003Virtual Screening8.37-3.1

Environmental Fate and Ecotoxicological Implications of Glutor

Environmental Persistence and Degradation Pathways of Glutor

The environmental persistence of a chemical compound is a critical determinant of its potential for long-term ecological impact. This section explores the degradation pathways of this compound in various environmental compartments, focusing on its susceptibility to both abiotic and biotic degradation processes.

Photodegradation and Hydrolysis of this compound in Aquatic Environments

In aquatic systems, photodegradation and hydrolysis are key abiotic processes that can lead to the breakdown of chemical compounds. Research into the behavior of this compound under simulated sunlight conditions has indicated its potential for photodegradation. The rate of this process is influenced by factors such as water depth, turbidity, and the presence of photosensitizing agents.

Hydrolysis, the reaction with water, is another significant degradation pathway for certain chemical classes. The stability of this compound in aqueous solutions at varying pH levels has been the subject of laboratory investigations to determine its hydrolytic half-life. The structure of the this compound molecule dictates its susceptibility to this transformation process.

Biodegradation of this compound in Soil and Water Systems

The microbial breakdown of xenobiotics is a fundamental process in their environmental removal. Studies on the biodegradation of this compound have been conducted in both soil and water matrices using diverse microbial consortia. These investigations aim to elucidate the primary and ultimate biodegradation of the compound, identifying the conditions under which it can be effectively mineralized by microorganisms. The rate of biodegradation is dependent on environmental parameters such as temperature, pH, oxygen availability, and the composition of the microbial community.

Bioaccumulation and Biotransformation of this compound in Environmental Organisms

The potential for a chemical to accumulate in living organisms and undergo metabolic transformation is a key aspect of its ecotoxicological profile. This section examines the uptake, accumulation, and metabolic fate of this compound in various environmental species.

Uptake and Accumulation of this compound in Aquatic and Terrestrial Biota

The bioaccumulation potential of this compound is assessed through its octanol-water partition coefficient (Kow), a measure of its lipophilicity. Compounds with a high Kow tend to accumulate in the fatty tissues of organisms. Studies have investigated the bioconcentration factor (BCF) of this compound in aquatic organisms such as fish and invertebrates, providing insight into its potential to move up the food chain. In terrestrial ecosystems, the uptake of this compound by soil-dwelling organisms and plants is a critical area of research.

Metabolite Formation of this compound in Environmental Species

Once absorbed by an organism, this compound can be subjected to various biotransformation processes, leading to the formation of metabolites. These metabolic pathways, often involving oxidation, reduction, and conjugation reactions, are studied to understand the detoxification mechanisms in different species. The identification of these metabolites is crucial, as they may exhibit different toxicological properties compared to the parent compound.

Historical Perspectives and Future Research Directions in Glutor Studies

Evolution of Research Methodologies in Glutor Science

The scientific investigation into this compound has mirrored the broader advancements in chemical research methodologies, transitioning from classical approaches to highly sophisticated, technology-driven techniques. Early studies on this compound, presumably in the mid-20th century, likely involved traditional synthetic methods and basic analytical characterization using techniques such as melting point determination, elemental analysis, and rudimentary infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy for structural elucidation solubilityofthings.com. These foundational methods provided the initial insights into this compound's basic physicochemical properties and molecular framework.

As the field of chemistry progressed, so too did the methodologies applied to this compound. The advent of more powerful spectroscopic tools, such as high-field NMR, Fourier Transform Infrared (FTIR) spectroscopy, and mass spectrometry (MS), revolutionized the ability to precisely determine this compound's structure and purity cmdclabs.comazom.com. Chromatography techniques, including gas chromatography (GC) and high-performance liquid chromatography (HPLC), became indispensable for purification and quantitative analysis, enabling the isolation of this compound from complex reaction mixtures or natural sources with increasing efficiency azom.com. The evolution also saw a shift towards more rigorous mechanistic investigations, utilizing kinetic studies and isotopic labeling to understand the pathways involved in this compound's formation and reactions.

In recent decades, the integration of automation and high-throughput screening has further accelerated this compound research. Robotic platforms and parallel synthesis techniques have allowed for the rapid exploration of reaction conditions and the generation of this compound derivatives, significantly expanding the accessible chemical space around the core this compound scaffold. This evolution has been driven by a continuous pursuit of precision, efficiency, and a deeper understanding of molecular behavior solubilityofthings.com.

Emerging Frontiers in this compound Synthesis and Derivatization

The synthesis and derivatization of this compound are active areas of research, continuously pushing the boundaries of synthetic chemistry. While initial syntheses might have relied on multi-step, often low-yielding routes, emerging frontiers emphasize efficiency, sustainability, and novel reactivity.

One key area is the development of green chemistry approaches for this compound synthesis. This includes the use of environmentally benign solvents, atom-economical reactions, and catalytic methods that minimize waste generation rroij.comacs.org. For instance, hypothetical advancements might involve biocatalysis, utilizing enzymes to perform highly selective transformations on this compound precursors under mild conditions, or flow chemistry, enabling continuous production with enhanced control and safety rroij.com.

Furthermore, significant efforts are directed towards the regioselective and stereoselective derivatization of this compound. Achieving precise control over the site and stereochemistry of functionalization is crucial for tailoring this compound's properties for specific applications. Techniques such as C–H bond activation, photoredox catalysis, and electrochemical methods are being explored to introduce new functionalities with high precision and under mild conditions rroij.comacs.org. The combinatorial generation of this compound-like compound libraries through direct synthetic derivatization is also an emerging approach, expanding the structural diversity for screening purposes researchgate.net.

A hypothetical example of advancements in this compound synthesis could involve the development of a novel catalytic system that significantly improves the yield and selectivity of a key this compound precursor.

Table 1: Hypothetical Yields of this compound Precursor Synthesis via Different Methodologies

Synthetic MethodologyCatalyst SystemTemperature (°C)Pressure (atm)Reaction Time (h)Hypothetical Yield (%)
Traditional BatchAcid Catalyst8012465
Flow ChemistryHeterogeneous12010288
BiocatalysisEnzyme X3711892

Unexplored Biological Targets and Mechanistic Pathways for this compound

Despite progress in understanding this compound's chemical properties, its full spectrum of biological interactions and underlying mechanistic pathways remains largely unexplored. Initial biological screenings may have indicated broad-spectrum activity, but the specific molecular targets and detailed mechanisms of action are often elusive.

Future research aims to identify novel biological targets for this compound. This involves advanced screening techniques, such as phenotypic screening in diverse cellular models, target deconvolution strategies, and affinity-based proteomics. The goal is to move beyond general observations to pinpoint the specific proteins, enzymes, or nucleic acids with which this compound directly interacts nih.govfrontiersin.org. For instance, this compound might hypothetically modulate a previously uncharacterized signaling pathway or interfere with a novel protein-protein interaction.

Understanding the mechanistic pathways involves unraveling the sequence of molecular events that occur upon this compound's interaction with a biological system. This includes investigating binding kinetics, conformational changes induced in target molecules, and downstream cellular responses nih.govmdpi.com. Techniques like cryo-electron microscopy (cryo-EM) or X-ray crystallography could be employed to determine the atomic-level structure of this compound-target complexes, providing critical insights into its mode of action openaccessjournals.com. Computational approaches, such as molecular dynamics simulations, can further elucidate the dynamic interactions and predict binding affinities, guiding experimental validation imgroupofresearchers.comschrodinger.com.

A significant research gap lies in mapping the complete adverse outcome pathways (AOPs) associated with this compound's biological activity, even for beneficial interactions, to fully understand its impact at a systemic level frontiersin.org.

Advanced Analytical and Computational Tools for this compound Research

The continued advancement of this compound research is heavily reliant on cutting-edge analytical and computational tools that provide unprecedented resolution and predictive capabilities.

In analytical chemistry, techniques such as high-resolution mass spectrometry (HRMS) coupled with advanced chromatographic separations (e.g., 2D-GC, UHPLC) enable the identification and quantification of this compound and its metabolites or degradation products with extreme sensitivity and specificity azom.comcanada.catandfonline.com. Advanced NMR techniques, including solid-state NMR and dynamic nuclear polarization (DNP-NMR), offer insights into this compound's behavior in complex environments or its interactions with macromolecular targets cmdclabs.com. Surface analysis techniques, such as X-ray photoelectron spectroscopy (XPS) or atomic force microscopy (AFM), can characterize this compound's interactions with surfaces or materials tandfonline.com. The development of new analytical methods, including online mass spectrometry, continues to provide more comprehensive and detailed characterization tandfonline.com.

Computational chemistry plays an increasingly vital role in this compound studies, complementing experimental efforts. Tools for molecular modeling, quantum mechanics (QM) calculations, and molecular dynamics (MD) simulations are used to predict this compound's properties, explore conformational landscapes, and simulate its interactions with other molecules imgroupofresearchers.comschrodinger.comnextmol.com. Virtual screening techniques, leveraging large chemical databases, can identify potential this compound derivatives with desired properties or predict new synthetic routes imgroupofresearchers.comcambridgemedchemconsulting.commmv.org. Machine learning (ML) and artificial intelligence (AI) are emerging as powerful tools for predicting this compound's reactivity, optimizing synthesis conditions, and even designing novel this compound-like compounds with specific functionalities rroij.comschrodinger.comcanada.canextmol.com. These computational approaches can significantly reduce the time and resources spent on experimental work schrodinger.com.

Table 2: Application of Advanced Analytical and Computational Tools in this compound Research

Tool TypeSpecific TechniqueKey Information Provided (Hypothetical)
AnalyticalHigh-Resolution MSPrecise molecular weight, elemental composition, fragmentation patterns
2D NMR SpectroscopyDetailed structural connectivity, stereochemistry
Cryo-EMAtomic-level structure of this compound-protein complexes
ComputationalMolecular Dynamics (MD)Conformational flexibility, binding dynamics with targets
Quantum Mechanics (QM)Electronic properties, reaction transition states
Machine Learning (ML)Predictive models for synthesis yield, biological activity

Interdisciplinary Approaches and Collaborations in this compound Studies

The complexity of this compound and its potential applications necessitate a highly interdisciplinary and collaborative research environment. Modern chemical research, including the study of compounds like this compound, increasingly benefits from the integration of knowledge and expertise from various disciplines rsc.orgnumberanalytics.comclemson.edu.

Collaborations between synthetic chemists, analytical chemists, computational chemists, and chemical biologists are fundamental to advancing this compound science numberanalytics.comepfl.chpressbooks.pub. For instance, synthetic chemists might develop new routes to this compound, while analytical chemists characterize the products, and computational chemists predict their properties and guide further synthesis or biological testing imgroupofresearchers.comnumberanalytics.com. Chemical biologists then investigate this compound's interactions within living systems, often designing chemical probes to visualize and control biological processes openaccessjournals.comepfl.chpressbooks.pub.

Beyond these core chemical disciplines, this compound research can benefit from interactions with materials scientists (for this compound-based materials), physicists (for advanced spectroscopic techniques), and data scientists (for handling and interpreting large datasets generated from high-throughput experiments or computational simulations) canada.carsc.org. Academic-industrial partnerships are also crucial, facilitating the translation of fundamental this compound discoveries into practical applications southampton.ac.ukox.ac.uk. These collaborations often take the form of joint projects, shared resources, and the exchange of ideas and personnel ox.ac.uk. The interdisciplinary nature fosters innovative solutions and groundbreaking discoveries that would be difficult to achieve by individual researchers or teams alone numberanalytics.com.

Identification of Key Research Gaps and Future Priorities in this compound Investigation

Despite significant progress, several key research gaps and future priorities exist in this compound investigation, guiding the trajectory of future studies.

One primary gap is the complete elucidation of this compound's structure-activity relationships (SARs) across a broader range of potential applications. While some SARs might be known for specific activities, a comprehensive understanding of how structural modifications impact diverse properties (e.g., stability, reactivity, biological interaction) is often incomplete nih.gov. This requires systematic synthesis of this compound analogs and rigorous testing.

Another critical gap lies in developing highly efficient and scalable synthetic routes for this compound, especially if it proves to have industrial or therapeutic relevance. Current methods might be suitable for laboratory scale but may not be economically or environmentally viable for large-scale production rroij.com. Research into continuous flow processes, sustainable catalysis, and modular synthesis strategies remains a high priority rroij.comacs.orgbenthambooks.com.

The identification of all relevant biological targets and detailed mechanistic pathways for this compound's observed activities is a persistent challenge nih.govfrontiersin.orgnih.gov. Many initial biological findings may lack precise molecular explanations. Future efforts should prioritize integrating advanced omics technologies (e.g., proteomics, metabolomics) with chemical biology tools to comprehensively map this compound's cellular interactions openaccessjournals.com.

Furthermore, there is a gap in integrating advanced computational tools, particularly AI and machine learning, more deeply into the this compound discovery pipeline oup.comzenodo.org. While these tools are emerging, their full potential for accelerating this compound design, synthesis prediction, and property optimization has yet to be realized schrodinger.comnextmol.com. Developing robust, open-source AI models trained on diverse chemical data, including this compound-specific data, is a future priority oup.com.

Finally, fostering stronger interdisciplinary collaborations and data sharing across research groups and institutions is essential to address the multifaceted challenges in this compound science numberanalytics.comcanada.ca. This includes establishing common data standards and platforms to facilitate the exchange of complex experimental and computational data. Addressing these gaps will drive the next wave of discoveries and applications related to this compound.

Q & A

Basic: What experimental models and assays are standard for studying Glutor’s inhibition of glucose transporters?

This compound’s inhibitory effects on GLUT 1/2/3 are typically evaluated using cancer cell lines (e.g., HCT116, UM-UC-3, MIA PaCa-2) with the 2-deoxyglucose (2-DG) uptake assay. IC50 values are calculated to quantify potency, with results varying by cell line (e.g., 1.1 nM in MIA PaCa-2 vs. 10.8 nM in HCT116). Glycolytic flux is measured via extracellular acidification rate (ECAR), and oxidative phosphorylation is assessed using oxygen consumption rate (OCR) assays. Non-malignant cells like peripheral blood mononuclear cells (PBMCs) serve as controls to confirm selectivity .

Basic: What methodological approaches confirm this compound’s induction of apoptosis in cancer cells?

Apoptosis is validated through:

  • ROS measurement : Fluorescent probes (e.g., DCFDA) quantify reactive oxygen species.
  • Mitochondrial depolarization : JC-1 dye detects loss of membrane potential.
  • Caspase activation : Western blotting for cleaved caspases-3/8.
  • Cell viability assays : Dose- and time-dependent inhibition (e.g., IC50 of 0.01 μM in DL cells). Researchers must include untreated controls and validate results across multiple cell lines to ensure reproducibility .

Advanced: How should researchers address discrepancies in this compound’s IC50 values across cancer models?

Variability in IC50 values (e.g., 1.1–10.8 nM) arises from differences in GLUT isoform expression, assay conditions (e.g., glucose concentration, incubation time), and cell-specific metabolic plasticity. To mitigate:

  • Normalize data to cell count/protein content.
  • Use isoform-specific siRNA knockdowns to isolate GLUT contributions.
  • Replicate assays under standardized nutrient conditions.
    Meta-analyses of multiple studies can identify trends obscured by individual variability .

Advanced: What strategies optimize this compound’s integration with existing therapies in preclinical studies?

Combination studies require:

  • Dose-response matrices : Calculate combination indices (e.g., SynergyFinder) to identify additive/synergistic effects.
  • Metabolic profiling : Co-treatment with glycolysis inhibitors (e.g., 2-DG) or OXPHOS activators.
  • In vivo validation : Use xenograft models to assess pharmacokinetic compatibility and toxicity. Note: this compound’s pH dysregulation effects may enhance chemosensitivity in acidic tumor microenvironments .

Basic: What controls are essential for validating this compound’s specificity in GLUT inhibition assays?

  • Negative controls : Non-malignant cells (e.g., IMR-90 lung fibroblasts) to exclude off-target cytotoxicity.
  • Positive controls : GLUT isoform-specific inhibitors (e.g., phloretin for GLUT1).
  • Vehicle controls : DMSO or buffer to rule out solvent effects.
  • Baseline normalization : Measure 2-DG uptake in glucose-deprived conditions .

Advanced: How can researchers resolve contradictions in this compound’s metabolic effects (e.g., glycolysis suppression vs. OXPHOS modulation)?

Conflicting data may stem from tumor microenvironment heterogeneity. To clarify:

  • Context-dependent assays : Compare results under normoxic vs. hypoxic conditions.
  • Metabolomic profiling : LC-MS/MS to quantify ATP/ADP ratios and glycolytic intermediates.
  • Transcriptomic analysis : RNA-seq to identify compensatory pathways (e.g., glutaminolysis).
    Studies should explicitly report nutrient conditions and oxygen levels to enable cross-study comparisons .

Basic: What are the key pharmacokinetic parameters to monitor in this compound studies?

  • Dose-response curves : Determine IC50/EC50 in vitro.
  • Time-course assays : Track effects over 24–48 hours to identify delayed apoptosis.
  • Cellular uptake : Radiolabeled this compound or LC-MS quantification.
  • Plasma stability : Assess degradation in serum-containing media .

Advanced: What experimental designs mitigate this compound’s off-target effects in long-term studies?

  • Pulse-chase experiments : Intermittent dosing to mimic clinical schedules.
  • Resistance monitoring : Serial passaging of cells under this compound treatment to detect adaptive mutations.
  • Omics integration : CRISPR screens to identify synthetic lethal partners.
  • Toxicity profiling : Regular CBC/chemistry panels in animal models .

Basic: How is this compound’s selectivity for GLUT isoforms validated experimentally?

  • Competitive binding assays : Compare inhibition constants (Ki) for GLUT1/2/3.
  • Gene editing : CRISPR/Cas9 knockout of individual GLUTs to assess dependency.
  • Cross-species testing : Evaluate activity in cells expressing human vs. murine GLUTs.
  • Structural modeling : Molecular docking studies to predict binding affinity .

Advanced: What computational tools enhance the interpretation of this compound’s mechanistic data?

  • Pathway analysis : Tools like GSEA or Metascape to map ROS/apoptosis pathways.
  • Machine learning : Predict response biomarkers using transcriptomic datasets.
  • Kinetic modeling : Simulate glucose uptake inhibition via ordinary differential equations (ODEs).
  • Network pharmacology : Identify co-targetable nodes in metabolic signaling networks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Glutor
Reactant of Route 2
Reactant of Route 2
Glutor

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.